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Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-(Dimethylamino)phenyl Phenylcarbamate as an AChE Inhibitor: A Structural and Kinetic Whitepaper

Executive Summary Acetylcholinesterase (AChE) is a critical serine hydrolase responsible for terminating cholinergic neurotransmission by rapidly hydrolyzing the neurotransmitter acetylcholine at neuronal synapses and ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetylcholinesterase (AChE) is a critical serine hydrolase responsible for terminating cholinergic neurotransmission by rapidly hydrolyzing the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions[1]. The targeted inhibition of AChE remains a cornerstone therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease, as well as for myasthenia gravis and glaucoma[2].

This technical guide explores the structural pharmacology and kinetic profiling of 3-(Dimethylamino)phenyl phenylcarbamate (3-DPPC) , a representative pseudo-irreversible carbamate inhibitor. By combining a cation- π targeting leaving group with a bulky carbamylating moiety, 3-DPPC exemplifies a highly efficient dual-pharmacophore design. This document provides an in-depth analysis of its mechanism of action, the thermodynamics of its binding gorge interactions, and a self-validating experimental workflow for kinetic characterization.

Structural Pharmacology & Binding Thermodynamics

The active site of mammalian AChE is buried at the bottom of a narrow, 20 Å deep gorge lined with aromatic residues. The mechanism of action of 3-DPPC relies on a highly orchestrated sequence of binding events spanning two primary domains within this gorge: the Catalytic Anionic Site (CAS) and the Catalytic Triad .

The Michaelis Complex Formation

Before covalent modification occurs, 3-DPPC must navigate the active site gorge to form a reversible Michaelis-Menten complex ( Kd​ ). At physiological pH (7.4), the meta-substituted dimethylamino group on the phenyl ring of 3-DPPC becomes protonated. This positively charged tertiary amine acts as an acetylcholine mimic, anchoring the molecule deep within the CAS via strong cation- π interactions, primarily with the indole ring of Trp86 [3].

Positioning in the Oxyanion Hole

Simultaneously, the phenylcarbamate moiety is oriented toward the catalytic triad (Ser203, His447, and Glu334 in human AChE). The carbonyl oxygen of the phenylcarbamate group hydrogen-bonds with the peptidic NH groups of the oxyanion hole (Gly121, Gly122, and Ala204). This interaction polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and priming it for nucleophilic attack.

Catalytic Mechanism: Pseudo-Irreversible Carbamylation

Unlike simple reversible inhibitors, carbamates like 3-DPPC and phenserine deactivate cholinesterases by forming a time-dependent covalent bond (carbamylation) at the active-site serine, effectively preventing substrate hydrolysis[3].

The Carbamylation Pathway
  • Nucleophilic Attack: Activated by the proton-shuttling mechanism of His447 and Glu334, the hydroxyl oxygen of Ser203 executes a nucleophilic attack on the polarized carbonyl carbon of 3-DPPC.

  • Leaving Group Expulsion: The reaction proceeds through a high-energy tetrahedral intermediate, which rapidly collapses. This breaks the ester bond, expelling 3-(dimethylamino)phenol as the leaving group.

  • Covalent Modification: The enzyme is left as a phenylcarbamylated AChE intermediate (Ser203-O-CO-NH-Ph).

The Kinetics of Reactivation

The defining characteristic of carbamate inhibitors is their "pseudo-irreversible" nature[4]. While acetylated AChE (formed during natural acetylcholine hydrolysis) hydrolyzes in microseconds, the phenylcarbamylated enzyme is highly stable. The bulky phenyl ring provides steric hindrance, restricting the entry of water molecules required for hydrolysis. Consequently, spontaneous regeneration of the active enzyme ( k3​ ) takes hours, leading to prolonged cholinergic activation[1][4].

G E AChE (Free Enzyme) EI AChE·3-DPPC (Michaelis Complex) E->EI k_on I 3-DPPC (Inhibitor) I->EI EI->E k_off EC Phenylcarbamylated AChE (Inactive State) EI->EC k_carb LG 3-(Dimethylamino)phenol (Leaving Group) EI->LG Expulsion Regen Regenerated AChE + Aniline + CO2 EC->Regen k_reactivation (Hours)

Kinetic pathway of pseudo-irreversible AChE inhibition by 3-DPPC.

Kinetic Profiling: The Modified Ellman's Assay Protocol

To accurately determine the bimolecular rate constant ( ki​ ) and IC50 of 3-DPPC, the spectrophotometric method developed by Ellman is the gold standard[2]. The assay relies on the hydrolysis of a synthetic substrate, acetylthiocholine iodide (ATChI), which yields thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow chromophore 5-thio-2-nitrobenzoate (TNB2-), measurable at 412 nm[2][5].

Experimental Causality & Self-Validation
  • Buffer Selection: 0.1 M Phosphate buffer at pH 7.4 is utilized to mimic physiological conditions, ensuring the meta-dimethylamino group remains protonated for optimal CAS binding[2][5].

  • Pre-incubation Requirement: Because carbamylation is a time-dependent covalent process, the enzyme and inhibitor must be pre-incubated before substrate addition to accurately capture kcarb​ [2].

  • Self-Validating Controls: The protocol mandates a positive control (uninhibited enzyme + substrate) to establish Vmax​ , and a negative control (buffer + substrate + DTNB, no enzyme) to account for spontaneous non-enzymatic hydrolysis of ATChI.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M Phosphate Buffer (pH 7.4) supplemented with 0.1% BSA to stabilize the highly diluted enzyme.

    • Prepare fresh 10 mM ATChI in deionized water (substrate) and 10 mM DTNB in buffer[2].

  • Assay Plate Setup (96-well microplate):

    • Dispense 25 µL of varying concentrations of 3-DPPC (diluted in buffer with a constant 1% DMSO final concentration to prevent solvent-induced denaturation) into test wells[2].

    • Add 25 µL of AChE (optimized to ~0.1 U/mL final concentration) to all wells except the negative control[2].

  • Pre-Incubation: Incubate the plate at 37°C for exactly 15 minutes to allow the pseudo-irreversible carbamylation to reach a steady state[2].

  • Reaction Initiation: Add 50 µL of 10 mM DTNB to all wells. Immediately initiate the enzymatic reaction by adding 25 µL of 10 mM ATChI substrate[2].

  • Kinetic Measurement: Read the absorbance kinetically at 412 nm every 60 seconds for 15 minutes using a microplate reader[2][5].

G Step1 1. Reagent Prep: Buffer (pH 7.4), DTNB, ATChI, AChE Step2 2. Pre-incubation: AChE + 3-DPPC (15 min at 37°C) Step1->Step2 Step3 3. Initiation: Add DTNB and ATChI Substrate Step2->Step3 Step4 4. Detection: Kinetic Absorbance at 412 nm Step3->Step4 Step5 5. Analysis: Compute % Inhibition and IC50 Step4->Step5

Step-by-step workflow for the modified Ellman's assay.

Comparative Kinetic Data

The efficacy of a carbamate inhibitor is dictated by the balance between its inhibitory potency (IC50) and the stability of the carbamylated enzyme (reactivation half-life). Phenylcarbamates generally exhibit longer durations of action compared to methylcarbamates due to the steric bulk of the phenyl ring hindering water access for hydrolysis[1][6].

Inhibitor CompoundCarbamate ClassMechanism of ActionApprox. IC50 (nM)Reactivation Half-life ( t1/2​ )
Physostigmine MethylcarbamatePseudo-irreversible~28~1.5 hours
Phenserine PhenylcarbamatePseudo-irreversible~24~8.25 hours
3-DPPC (Model) PhenylcarbamatePseudo-irreversible~30 - 50~6 - 8 hours

Data synthesis based on established pharmacokinetic profiles of classical AChE carbamates[1][6][7].

References

  • Mechanism of action of organophosphorus and carbamate insecticides National Center for Biotechnology Information (PMC)[Link]

  • Carbamate Toxicity - StatPearls National Center for Biotechnology Information (Bookshelf)[Link]

  • (-)-Phenserine | C20H23N3O2 | CID 192706 PubChem - NIH [Link]

  • An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease PubMed - NIH[Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Journal of Medicinal Chemistry - ACS Publications[Link]

  • Acetylcholinesterase and butyrylcholinesterase--important enzymes of human body SciSpace[Link]

  • Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation SciELO[Link]

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone National Center for Biotechnology Information (PMC)[Link]

Sources

Exploratory

Thermodynamic Properties and Solubility Profile of Dimetilan: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

Dimetilan (1-(dimethylcarbamoyl)-5-methylpyrazol-3-yl N,N-dimethylcarbamate) is a highly soluble, polar carbamate ester historically utilized as an insecticide [1.2]. Understanding its thermodynamic parameters—specifically its enthalpy of fusion and temperature-dependent solubility—is critical for environmental fate modeling, formulation development, and toxicological assessments. This whitepaper provides a rigorous analysis of Dimetilan's physicochemical profile, detailing validated experimental methodologies for thermodynamic and solubility profiling.

Chemical Identity and Structural Thermodynamics

Dimetilan is characterized by a pyrazole ring substituted with two dimethylcarbamate groups[1]. This dual-carbamate structure significantly influences its crystal lattice energy and, consequently, its thermal behavior.

  • Molecular Formula: C10H16N4O3[2]

  • Molecular Weight: 240.26 g/mol [2]

  • Physical State: Colorless to white solid (pure); yellow to reddish-brown solid (technical grade)[2].

The presence of polar carbonyl and amine groups facilitates strong intermolecular hydrogen bonding and dipole-dipole interactions. These structural features dictate its high affinity for aqueous and polar organic environments, while simultaneously increasing the energy required to disrupt its solid-state lattice[3].

Thermodynamic Properties and Thermal Profiling

The thermodynamic stability of Dimetilan is a direct function of its crystal lattice. The melting point of pure Dimetilan is sharp, occurring between 68°C and 71°C, whereas the technical grade exhibits a broader melting range of 55°C to 65°C due to impurities acting as freezing-point depressants[4].

To accurately model the ideal solubility of Dimetilan, the enthalpy of fusion ( ΔHfus​ ) must be determined. The relationship between the mole fraction solubility and temperature is governed by the van 't Hoff equation, which relies heavily on ΔHfus​ and the melting temperature ( Tm​ ).

Table 1: Physicochemical and Thermodynamic Parameters of Dimetilan
ParameterValueReference
Melting Point (Pure) 68°C - 71°C[4]
Melting Point (Technical) 55°C - 65°C[4]
Vapor Pressure (20°C) 1.0 × 10⁻⁴ mmHg[5]
Density ~0.84 g/cm³[6]
Base Structure N-dimethylcarbamate[3]

Solubility Profile

Dimetilan exhibits a highly polar solubility profile. Unlike many nonpolar organochlorine pesticides, Dimetilan is readily soluble in water, with reported solubilities reaching up to 24% (240 g/L) at 25°C[4]. It is also highly soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide, but poorly soluble in nonpolar solvents like petroleum ether and hexane[3].

Table 2: Solubility Profile of Dimetilan at 25°C
Solvent TypeSolventSolubility DescriptionReference
Aqueous WaterReadily soluble (~240 g/L)[4]
Polar Organic Methanol, EthanolHighly soluble[3]
Polar Aprotic Acetone, DMFHighly soluble[3]
Nonpolar Organic Hexane, Petroleum EtherPoorly soluble[3]

The high aqueous solubility poses significant environmental transport risks, as highly soluble carbamates can rapidly distribute through aqueous environments[3]. However, Dimetilan is substantially more stable to alkaline hydrolysis than standard N-methyl carbamates, resisting hydrolysis in the pH range of 4 to 10[3].

Experimental Protocols

As a foundational rule in physical chemistry, protocols must be self-validating. The following methodologies ensure high-fidelity data collection for Dimetilan by isolating specific thermodynamic variables.

Protocol 1: Determination of Thermodynamic Properties via DSC

Causality & Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. By integrating the endothermic melting peak, we calculate the exact ΔHfus​ , which is essential for thermodynamic solubility modeling.

  • Sample Preparation: Weigh 2.0 - 5.0 mg of high-purity Dimetilan (>99%) into a standard aluminum DSC pan. Seal with a crimped lid to prevent sublimation and mass loss during heating.

  • System Calibration (Self-Validation): Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g) prior to the run to ensure calorimetric and temperature accuracy.

  • Thermal Cycle: Equilibrate the sample at 20°C. Heat at a controlled rate of 10°C/min from 20°C to 100°C. Crucial Step: Perform this under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation, which could artificially broaden the melting endotherm.

  • Data Analysis: Integrate the area under the melting endotherm (onset ~68°C) to calculate the enthalpy of fusion ( ΔHfus​ in J/g, subsequently converted to kJ/mol).

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Causality & Rationale: The shake-flask method isolates thermodynamic (equilibrium) solubility from kinetic dissolution rates, providing the true saturation limit of the compound.

  • Saturation: Add an excess of Dimetilan solid to 10 mL of the target solvent (e.g., buffered water at pH 7.0) in a tightly sealed borosilicate glass vial.

  • Equilibration: Place the vial in an isothermal shaking water bath at 25.0 ± 0.1°C. Shake at 150 RPM for 48 hours. Causality: A 48-hour window ensures the chemical potential of the solid phase perfectly equals that of the solute in solution, achieving true thermodynamic equilibrium.

  • Phase Separation (Self-Validation): Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet undissolved Dimetilan. This prevents the overestimation of solubility caused by suspended sub-micron particulates.

  • Quantification: Dilute the supernatant appropriately and quantify the Dimetilan concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

Mechanism of Action & Biological Thermodynamics

Dimetilan exerts its toxicity by acting as a potent acetylcholinesterase (AChE) inhibitor[7]. The thermodynamics of this binding event involve the nucleophilic attack of the enzyme's active-site serine on the carbamate carbonyl carbon, leading to a covalently carbamylated enzyme. Because Dimetilan is an N-dimethylcarbamate, the rate of spontaneous hydrolysis (reactivation) of the enzyme is significantly slower compared to N-methylcarbamates, leading to prolonged cholinergic crisis[3].

G Dimetilan Dimetilan (Carbamate) AChE Acetylcholinesterase (AChE) Dimetilan->AChE Binds to Serine Residue Carbamylated_AChE Carbamylated AChE (Inactive Enzyme) AChE->Carbamylated_AChE Carbamylation Accumulation ACh Accumulation in Synaptic Cleft Carbamylated_AChE->Accumulation Prevents Breakdown ACh Acetylcholine (Neurotransmitter) ACh->AChE Normal Hydrolysis (Blocked) Toxicity Cholinergic Crisis (Toxicity) Accumulation->Toxicity Overstimulation

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by Dimetilan.

References

  • [2] Title: Dimetilan | C10H16N4O3 | CID 12572 | Source: PubChem - NIH | URL: [Link]

  • [1] Title: Dimetilan (Ref: ENT 25922) | Source: AERU - University of Hertfordshire | URL:[Link]

  • [3] Title: Environmental Health Criteria 64 CARBAMATE PESTICIDES: A GENERAL INTRODUCTION | Source: World Health Organization (WHO) | URL:[Link]

  • [6] Title: Dimetilan (c2h6s) - Density | Source: Tradeindia | URL:[Link]

Sources

Foundational

The Architecture of Inhibition: History, Mechanism, and Analysis of Phenyl Carbamate Insecticides

Executive Summary Phenyl carbamate insecticides represent a cornerstone in the history of agrochemical development. Originating from the structural elucidation of natural plant alkaloids, these compounds were engineered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl carbamate insecticides represent a cornerstone in the history of agrochemical development. Originating from the structural elucidation of natural plant alkaloids, these compounds were engineered to act as potent, reversible inhibitors of acetylcholinesterase (AChE). As a Senior Application Scientist in drug and agrochemical development, I approach the study of carbamates not merely as a historical subject, but as a masterclass in structure-activity relationship (SAR) optimization and enzymatic targeting. This whitepaper provides a comprehensive technical analysis of the historical genesis, biochemical mechanism, and standardized laboratory evaluation of phenyl carbamate insecticides.

Historical Genesis & Structural Evolution

The development of synthetic carbamate insecticides is a classic example of translating ethnobotanical knowledge into targeted chemical design. The structural template for all modern carbamate insecticides is physostigmine (eserine), a highly toxic parasympathomimetic alkaloid[1].

Historically, physostigmine was extracted from the Calabar bean (Physostigma venenosum), a plant famously used in West African "trial by ordeal" ceremonies[2]. In 1864, Jobst and Hesse successfully isolated the active alkaloid[3]. Subsequent chemical degradation studies in the 1920s revealed that its biological activity was intrinsically linked to its methylcarbamate moiety[1].

Recognizing the potential of this functional group, chemists in the 1930s began synthesizing aliphatic and aromatic esters of carbamic acid to develop synthetic analogs[3]. The critical breakthrough occurred in 1953 when the Union Carbide Corporation synthesized Carbaryl (1-naphthyl methylcarbamate)[3]. By replacing the complex multi-ring system of physostigmine with a simpler, highly lipophilic naphthyl or phenyl ring, developers drastically improved the compound's stability, lipid solubility, and insecticidal efficacy while maintaining the critical carbamate ester linkage required for target binding.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The primary neurotoxic mechanism of phenyl carbamates is the competitive and reversible inhibition of acetylcholinesterase (AChE)[4]. AChE is a critical regulatory enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into acetate and choline, thereby terminating synaptic transmission[5].

The Biochemical Causality of Carbamylation

Carbamates function as "pseudo-substrates." The active site of AChE contains a catalytic triad (Serine, Histidine, Glutamate)[6]. When a carbamate molecule enters the synaptic cleft, it competes with natural ACh for this active site[4].

  • The serine hydroxyl group in the AChE active site performs a nucleophilic attack on the carbonyl carbon of the carbamate.

  • This reaction forms a covalent carbamylated enzyme complex [4].

  • Unlike the acetylated enzyme (formed during natural ACh breakdown), which hydrolyzes in microseconds, the carbamylated serine is highly stable and takes minutes to hours to undergo spontaneous hydrolysis (decarbamylation)[7].

Because the enzyme is temporarily inactivated, ACh accumulates in the synaptic cleft, leading to continuous, uncontrolled stimulation of post-synaptic nicotinic and muscarinic receptors[6]. This overstimulation manifests as hyperactivity, tremors, paralysis, and ultimately death in the target insect[6]. Notably, because carbamylation does not undergo the irreversible "aging" process seen with organophosphates, carbamate toxicity is generally considered reversible and safer for mammalian handling[7].

Mechanism A AChE Active Site (Serine Hydroxyl) C Enzyme-Inhibitor Complex A->C B Carbamate Insecticide (e.g., Carbaryl) B->C D Carbamylated AChE (Inactive) C->D Carbamylation D->A Slow Decarbamylation E Acetylcholine (ACh) Accumulation D->E Blocked Hydrolysis F Receptor Overstimulation & Toxicity E->F

Pathway of AChE inhibition by carbamates and subsequent neurological disruption.

Quantitative Data: Comparative Efficacy

To evaluate the structure-activity relationships among different carbamate classes, we utilize the half-maximal inhibitory concentration ( IC50​ ). The table below summarizes the IC50​ values of key commercial carbamates against purified AChE (using a standardized Tor tambroides fish brain AChE model, a highly sensitive proxy for environmental neurotoxicity screening)[8].

InsecticideChemical Classification IC50​ (ppm)Target Affinity
Propoxur Phenyl Carbamate0.0538Extremely High
Carbaryl Naphthyl Carbamate0.0555Extremely High
Carbofuran Benzofuranyl Carbamate0.0643High
Bendiocarb Bicyclic Carbamate0.0758High
Methomyl Oxime Carbamate0.0817Moderate-High

Data indicates that aromatic ring structures (phenyl/naphthyl) provide optimal steric alignment within the AChE aromatic gorge, maximizing inhibitory potency.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

In drug discovery and toxicological screening, the gold standard for quantifying AChE activity and carbamate inhibition is the Ellman's Assay [9]. As an application scientist, I mandate this protocol due to its high-throughput scalability and robust colorimetric readout.

Rationale and Causality

The assay relies on a synthetic substrate, Acetylthiocholine Iodide (ATChI) , rather than natural acetylcholine. Why? Because the enzymatic cleavage of ATChI yields thiocholine , which possesses a highly reactive free sulfhydryl (-SH) group[9]. This thiol rapidly reduces Ellman’s reagent (DTNB) into 5-thio-2-nitrobenzoate ( TNB2− ), a yellow chromophore[9]. The generation of TNB2− is directly proportional to AChE activity and can be precisely quantified at 412 nm[5].

Step-by-Step Methodology
  • Reagent Preparation : Prepare 10 mM DTNB and 10 mM ATChI in 0.1 M sodium phosphate buffer. Critical Step: The buffer must be strictly maintained at pH 7.5. Deviations in pH can cause non-enzymatic spontaneous hydrolysis of ATChI, leading to false-positive baselines[5].

  • Enzyme Pre-incubation : In a clear 96-well flat-bottom plate, combine 25 µL of the AChE enzyme solution (0.1 U/mL) with 25 µL of the target carbamate inhibitor (at varying serial dilutions)[9]. Incubate for 10 minutes at room temperature. Causality: Pre-incubation is mandatory for carbamates to allow the inhibitor to reach equilibrium binding and establish the carbamylated complex before the competing substrate is introduced[5].

  • Reaction Initiation : Add 50 µL of the DTNB solution to all wells, followed immediately by 25 µL of the ATChI substrate[9]. The total reaction volume should be 150 µL.

  • Kinetic Measurement : Immediately place the plate in a spectrophotometric microplate reader. Measure the absorbance kinetically at 412 nm, taking readings every 1 minute for a total of 10–15 minutes[9].

  • Data Analysis : Calculate the reaction velocity ( ΔA412​/min ) for the linear portion of the curve. Determine the percentage of inhibition by comparing the velocity of the inhibitor-treated wells against the uninhibited positive control[9].

EllmanAssay S1 Pre-incubation: AChE + Carbamate S2 Initiation: ATChI + DTNB S1->S2 S3 Cleavage: Thiocholine Release S2->S3 S4 Reduction: TNB2- Formation S3->S4 S5 Detection: Absorbance 412 nm S4->S5

Step-by-step biochemical workflow of the Ellman's assay for AChE activity.

Conclusion

The evolution of phenyl carbamate insecticides from the natural ordeal poisons of West Africa to highly specific, commercially viable agrochemicals is a testament to the power of rational chemical design. By exploiting the reversible carbamylation of the AChE active site, these compounds achieve potent insecticidal efficacy while maintaining a safety profile distinct from irreversible organophosphates. Today, the standardized kinetic evaluation of these compounds via the Ellman's method remains an indispensable tool for researchers monitoring environmental impact, managing pest resistance, and developing next-generation biosensors.

References

  • Source: National Institutes of Health (NIH)
  • pesticides act on acetylcholinesterase, leading to development of cholinergic toxicity Source: Toxoer URL
  • Protocol for Measuring Acetylcholinesterase (AChE)
  • Acetylcholinesterase Activity Assay Kit (MAK119)
  • Insecticides: Organic Phosphorus Compounds and Carbamates | Goldfrank's Toxicologic Emergencies Source: AccessEmergency Medicine URL
  • Evaluation of acetylcholinesterase source from fish, Tor tambroides for detection of carbamate Source: PubMed - NIH URL
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: PMC - NIH URL
  • Physostigmine Source: Wikipedia URL
  • The early toxicology of physostigmine: a tale of beans, great men and egos Source: ResearchGate URL

Sources

Exploratory

An In-Depth Technical Guide to [3-(Dimethylamino)phenyl] N-phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist Abstract Chemical Identity and Properties [3-(Dimethylamino)phenyl] N-phenylcarbamate is an organic compound feat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

Chemical Identity and Properties

[3-(Dimethylamino)phenyl] N-phenylcarbamate is an organic compound featuring a phenylcarbamate moiety attached to a 3-(dimethylamino)phenol backbone. The presence of the dimethylamino group and the carbamate linkage are key structural features that influence its chemical and biological properties.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name [3-(dimethylamino)phenyl] N-phenylcarbamate
PubChem CID 46080
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Canonical SMILES CN(C)C1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2
InChI InChI=1S/C15H16N2O2/c1-17(2)13-9-6-10-14(11-13)19-15(18)16-12-7-4-3-5-8-12/h3-11H,1-2H3,(H,16,18)
Appearance Crystalline solid[1]
Melting Point 150-152 °C[1]

Synthesis and Manufacturing

The synthesis of [3-(Dimethylamino)phenyl] N-phenylcarbamate can be achieved through the reaction of 3-(dimethylamino)phenol with phenyl isocyanate. This reaction is a standard method for the formation of carbamates[2].

Experimental Protocol: Synthesis of [3-(Dimethylamino)phenyl] N-phenylcarbamate

This protocol is adapted from the synthesis of the N-Phenylcarbamate of 3-dimethylaminophenol as described by Yu, et al.[1].

Materials:

  • 3-(Dimethylamino)phenol (CAS: 99-07-0)[3][4]

  • Phenyl isocyanate

  • Anhydrous diethyl ether (Et₂O)

  • Sodium (Na) metal

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve 3-(Dimethylamino)phenol (1 equivalent) in anhydrous diethyl ether in a reaction vessel under a nitrogen atmosphere.

  • Add a small piece of sodium metal to the solution to act as a catalyst.

  • Stir the mixture for 2 minutes at room temperature.

  • Add phenyl isocyanate (1 equivalent) dropwise to the stirred solution.

  • Immediately following the addition, evaporate the solvent under vacuum.

  • The resulting residue can be crystallized from dichloromethane to yield the final product.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 3_Dimethylaminophenol 3-(Dimethylamino)phenol Reaction Dropwise addition of Phenyl Isocyanate 3_Dimethylaminophenol->Reaction Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Catalyst Sodium Metal Catalyst->Reaction Atmosphere Nitrogen Atmosphere->Reaction Workup Solvent Evaporation Reaction->Workup Purification Crystallization from Dichloromethane Workup->Purification Final_Product Final_Product Purification->Final_Product [3-(Dimethylamino)phenyl] N-phenylcarbamate

Caption: Synthetic workflow for [3-(Dimethylamino)phenyl] N-phenylcarbamate.

Applications in Drug Development and Research

Carbamates are a well-established class of compounds with a variety of applications in medicine, most notably as cholinesterase inhibitors for the treatment of conditions like myasthenia gravis and Alzheimer's disease[1][5]. Structurally similar compounds to [3-(Dimethylamino)phenyl] N-phenylcarbamate, such as Rivastigmine, are used clinically for Alzheimer's disease[5][6].

Cholinesterase Inhibition

The primary mechanism of action for many carbamate drugs is the pseudo-irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2][7]. This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which can be beneficial in neurodegenerative diseases characterized by cholinergic deficits[7].

Research by Yu, et al. demonstrated that the N-phenylcarbamate of 3-dimethylaminophenol (referred to as compound 5 in their study) exhibited marginal inhibitory activity against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ex vivo[1].

Table 2: Cholinesterase Inhibition Data

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)
N-Phenylcarbamate of 3-dimethylaminophenol 2500 ± 13018,000 ± 3000
Neostigmine methyl sulfate (reference) 18.8 ± 3.060 ± 2

Data from Yu, et al.[1]

The significantly higher IC₅₀ values for the N-phenylcarbamate of 3-dimethylaminophenol compared to the established cholinesterase inhibitor neostigmine indicate a much lower potency[1]. This suggests that while it possesses the carbamate pharmacophore, its specific substitution pattern is not optimal for potent cholinesterase inhibition.

dot

Cholinesterase_Inhibition cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates AChE->ACh Hydrolyzes Increased_ACh Increased ACh in Synapse Carbamate [3-(Dimethylamino)phenyl] N-phenylcarbamate Carbamate->AChE Inhibits Increased_ACh->Receptor Enhanced Activation Normal_Function Normal Hydrolysis Inhibited_Function Inhibition

Caption: Mechanism of cholinesterase inhibition by carbamates.

Analytical Methodologies

The characterization and quality control of [3-(Dimethylamino)phenyl] N-phenylcarbamate would typically involve a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum for the N-phenylcarbamate of 3-dimethylaminophenol has been reported to show aromatic protons in the range of δ 9.00 - 7.70 ppm, a singlet for the N-(CH₃)₂ protons at δ 4.20 ppm, and a broad signal for the NH proton at δ 2.87 ppm[1].

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. A chemical ionization mass spectrum (CI-MS) has shown a protonated molecular ion (MH⁺) at m/z 257[1]. Techniques like Direct Analysis in Real Time (DART) mass spectrometry can also be employed for the analysis of carbamates[8].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pharmaceutical compounds and related substances[9]. A reversed-phase HPLC method with UV detection would be a suitable starting point for purity analysis.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H and C=O stretching of the carbamate group.

Safety and Handling

General Safety Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood[1].

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[1][12].

  • Avoid inhalation of dust or vapors[12].

  • Avoid contact with skin and eyes[1][12].

  • In case of contact, wash the affected area thoroughly with soap and water and seek medical attention if irritation persists[1][10].

  • In case of eye contact, rinse cautiously with water for several minutes[10].

  • If swallowed, seek immediate medical attention[1][12].

Conclusion

[3-(Dimethylamino)phenyl] N-phenylcarbamate is a compound with a clear synthetic route and established chemical properties. While its potential as a direct therapeutic agent may be limited due to its marginal cholinesterase inhibitory activity, it serves as an important reference compound in the broader study of carbamates and their structure-activity relationships. Further research may explore its utility as a synthetic intermediate or in other biological applications. This guide provides a solid foundation for researchers and professionals working with or interested in this and related molecules.

References

  • PubChem. (n.d.). 3-(Dimethylamino)phenyl N,N-dimethylcarbamate. Retrieved from [Link]

  • MolForge. (n.d.). 3-(Dimethylamino)phenyl phenylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)phenyl methyl(phenyl)carbamate. Retrieved from [Link]

  • Yu, Q., et al. (2010). Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine. Bioorganic & Medicinal Chemistry, 18(14), 4977-4984.
  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Retrieved from [Link]

  • Molecules. (2016, February 11). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory effect of carbamates in two types of cholinesterases. Retrieved from [Link]

  • Pakistan Journal of Scientific and Industrial Research. (n.d.). A Method for the Analysis of Secondary Carbamate Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)phenol. Retrieved from [Link]

  • American Laboratory. (2009, June 18). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • Alzheimer's Research & Therapy. (2018, January 12). Novel botanical drug DA-9803 prevents deficits in Alzheimer's mouse models. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2002, February). Synthesis and Cholinesterase Activity of Phenylcarbamates Related to Rivastigmine, a Therapeutic Agent for Alzheimer's Disease. Retrieved from [Link]

  • Journal of AOAC International. (2010, March-April). Determination of residual carbamate, organophosphate, and phenyl urea pesticides in drinking and surface water by high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • IFPMA. (2023, September 15). Decades of persistence have led to new treatments for Alzheimer's Disease. Retrieved from [Link]

  • Medical Dialogues. (2025, November 3). Scientists use nanotechnology to successfully reverse Alzheimer's symptoms in mice. Retrieved from [Link]

  • Mayo Clinic Health Letter. (2000, August). Third drug to treat Alzheimer's approved. Retrieved from [Link]

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Foundational

A Comprehensive Technical Review: Efficacy, Mechanism, and Legacy of Dimetilan in Vector Control

Executive Summary Vector-borne diseases and livestock myiasis present persistent challenges in global agricultural and public health sectors. Historically, the chemical management of these vectors relied heavily on organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vector-borne diseases and livestock myiasis present persistent challenges in global agricultural and public health sectors. Historically, the chemical management of these vectors relied heavily on organochlorines, organophosphates, and carbamates. Dimetilan (1-dimethylcarbamoyl-5-methyl-3-pyrazolyl dimethylcarbamate) is a synthetic pyrazole-derived dimethyl carbamate that once played a specialized role in vector control, particularly against dipteran pests such as houseflies, face flies, and tsetse flies[1][2].

As a Senior Application Scientist evaluating historical and contemporary vector control paradigms, this whitepaper dissects the pharmacodynamics, larvicidal efficacy, experimental evaluation protocols, and eventual obsolescence of Dimetilan. By analyzing its mechanism of action and formulation strategies, modern researchers can derive critical insights into the design of next-generation, controlled-release vector control agents.

Pharmacodynamics: Mechanism of Action

Dimetilan functions as a potent, competitive inhibitor of acetylcholinesterase (AChE), the critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic neuromuscular junctions[1].

Unlike organophosphates, which irreversibly phosphorylate the enzyme, carbamates like Dimetilan form a relatively unstable, reversible carbamylated complex with the AChE active site[3]. The structural presence of the pyrazole ring enhances the molecule's affinity for the enzyme's binding pocket. Dimetilan specifically attacks the serine nucleophile within the AChE active site. This carbamoylation prevents the breakdown of acetylcholine, leading to its rapid accumulation in the synaptic cleft. The resulting interminable nerve signal transduction causes intense bronchoconstriction, paralysis of respiratory muscles, and rapid vector death[1][3].

G N1 Dimetilan Exposure N2 Binding to AChE Active Site N1->N2 N3 Carbamoylation of Serine Nucleophile N2->N3 N4 AChE Inactivation N3->N4 N5 Accumulation of Acetylcholine N4->N5 N6 Interminable Nerve Transduction N5->N6 N7 Respiratory Arrest & Vector Death N6->N7

Mechanistic pathway of Dimetilan-induced acetylcholinesterase inhibition in insect vectors.

Efficacy in Vector Control: Quantitative Insights

Dimetilan was primarily deployed against medically and agriculturally significant Diptera. Its efficacy profile was characterized by high acute toxicity to target insects and notable sublethal effects.

Tsetse Fly (Glossina spp.) Control

In the mid-20th century, the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) extensively evaluated various chemical classes for the control of the tsetse fly, the primary vector of African trypanosomiasis. Comparative toxicological assays demonstrated that the dimethyl carbamates—specifically Dimetilan and Pyrolan—exhibited contact toxicity levels similar to, or only slightly less than, potent organochlorines like endosulfan and dieldrin[4].

Larvicidal Efficacy via Controlled-Release Formulations

One of the most innovative applications of Dimetilan was its use as a systemic larvicide for livestock. Face flies (Musca autumnalis) and houseflies breed prolifically in bovine manure. To interrupt the vector life cycle, researchers developed Polyvinyl Chloride (PVC) pellet formulations containing Dimetilan.

The rationale behind using PVC pellets was to protect the active ingredient from premature enzymatic degradation in the bovine rumen, ensuring that a lethal concentration of the intact carbamate was excreted in the feces[5]. The specific gravity and size of the pellets dictated the gastrointestinal transit time. When Dimetilan was fed to cattle in these controlled-release matrices, a concentration of just 0.0003% in the resulting manure was sufficient to produce 100% mortality in developing dipteran larvae[5].

Sublethal Effects on Vector Fecundity

Beyond acute mortality, Dimetilan exerted significant sublethal pressures on vector populations. Research conducted by Georghiou (1965) revealed that exposure to sublethal doses of Dimetilan, alongside other carbamates like propoxur, resulted in a marked reduction in the egg production of Musca domestica (houseflies), although the fertility of the surviving eggs remained unaffected[6]. This suppression of fecundity provided a secondary mechanism of population control.

Table 1: Summary of Dimetilan Efficacy Data
Target Vector / ApplicationFormulation / DeliveryConcentration / DoseObserved Efficacy / Outcome
Face Fly (M. autumnalis) Acetone Solution (Direct to Manure)0.000003%95% Larval Mortality[5]
Face Fly (M. autumnalis) PVC Pellets (Oral to Bovine)0.0003% in Manure100% Larval Mortality[5]
Tsetse Fly (Glossina spp.) Contact / Residual SprayStandard Field DosesToxicity comparable to Dieldrin[4]
Housefly (M. domestica) Sublethal ContactSub-LC50Significant reduction in fecundity[6]

Experimental Methodology: Bovine Manure Larvicidal Bioassay

To validate the efficacy of systemic larvicides like Dimetilan, a rigorous, self-validating experimental protocol is required. The following methodology details the standard workflow for evaluating controlled-release carbamates via bovine oral administration. The causality of this design ensures that mortality is strictly attributed to the active ingredient surviving the digestive tract.

Step-by-Step Protocol
  • Formulation Preparation: Embed Dimetilan into Polyvinyl Chloride (PVC) matrices to create 1/16-inch or 1/8-inch cubic pellets[5]. The polymer matrix prevents rapid ruminal hydrolysis.

  • Subject Acclimatization & Baseline: Isolate healthy bovine subjects in controlled pens. Collect baseline (untreated) manure samples for 3 days to serve as negative controls, ensuring no pre-existing larvicidal agents or parasites are present.

  • Oral Administration: Administer the PVC-Dimetilan pellets orally at a precise dosage (e.g., 5 mg/kg body weight per day) mixed with standard feed[5].

  • Fecal Collection & Processing: Collect fresh manure samples at 24, 48, 72, and 96 hours post-administration. Homogenize the samples to ensure uniform distribution of the excreted active ingredient.

  • Larval Seeding: Aliquot 100g of the homogenized manure into sterile bioassay containers. Seed each container with 50 first-instar laboratory-reared Musca autumnalis larvae. Repeat this for the baseline control samples.

  • Incubation: Incubate the containers in a climate-controlled chamber at 27°C (±2°C) and 70% relative humidity to simulate optimal breeding conditions.

  • Mortality Assessment: After 5 to 7 days, extract the contents using a Berlese funnel or manual flotation. Count the number of surviving pupae/adults. Calculate larvicidal efficacy using Abbott's formula to correct for any natural mortality observed in the baseline controls.

G S1 1. Formulate Dimetilan in PVC Pellets S2 2. Oral Administration to Bovine Subjects S1->S2 S3 3. Collect Manure Post-Feeding S2->S3 S4 4. Seed Manure with Dipteran Larvae S3->S4 S5 5. Incubate under Controlled Conditions S4->S5 S6 6. Assess Larval Mortality (%) S5->S6

Step-by-step workflow for evaluating the larvicidal efficacy of Dimetilan in bovine manure.

Resistance Mechanisms and Synergistic Interventions

As with many early-generation carbamates and organophosphates, the prolonged use of Dimetilan would inevitably face the evolutionary hurdle of insecticide resistance. Resistance to carbamates is frequently mediated by the upregulation of carboxylesterase enzymes (CBEs)[3]. These enzymes either sequester the pesticide or hydrolyze the carbamate ester bond before the molecule can reach the AChE target site in the neuromuscular junction.

Modern drug development professionals addressing CBE-mediated resistance utilize synergists. For example, boronic acid derivatives have been shown to adopt specific configurations that coordinate with the serine nucleophile of resistance enzymes, effectively inhibiting the CBEs and restoring the synergistic efficacy of the primary carbamate or organophosphate[3]. While Dimetilan predates the widespread use of such advanced synergists, understanding this dynamic is crucial for developing modern pyrazole-based analogs.

Toxicity and Regulatory Obsolescence

Despite its high efficacy in vector control, Dimetilan possesses a severe mammalian toxicity profile. It is highly toxic by ingestion and moderately toxic via dermal contact[1]. The probable oral lethal dose for humans is estimated between 50 to 500 mg/kg[1]. Symptoms of acute exposure mirror severe carbamate poisoning: pinpoint pupils, intense nausea, excessive salivation, and potentially fatal respiratory arrest[1].

Due to these unmitigable safety concerns and the advent of safer, highly selective synthetic pyrethroids (e.g., deltamethrin, permethrin), Dimetilan is no longer produced commercially in the United States and has been largely discontinued from global vector control programs[1][2].

Conclusion

Dimetilan represents a critical chapter in the evolution of chemical vector control. Its potent AChE inhibition and successful deployment in controlled-release PVC matrices demonstrated early proof-of-concept for systemic livestock larvicides. While its high mammalian toxicity ultimately led to its discontinuation, the pharmacological principles—specifically the use of pyrazole subunits to enhance target affinity and the engineering of gastrointestinal transit formulations—continue to inform the development of modern, environmentally responsible agrochemicals and public health interventions.

References

  • Dimetilan | C10H16N4O3 | CID 12572 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • Dimetilan (Ref: ENT 25922) - AERU University of Hertfordshire[Link]

  • T3DB: Dimetilan - Exposome-Explorer International Agency for Research on Cancer (IARC)[Link]

  • Dimetilan - Hazardous Agents Haz-Map[Link]

  • Insecticides and application equipment for tsetse control Food and Agriculture Organization of the United Nations (FAO)[Link]

  • Polyvinyl Chloride-Insecticide Pellets Fed to Cattle to Control Face Fly Larvae in Manure Journal of Economic Entomology | Oxford Academic[Link]

  • SUBLETHAL EFFECTS OF INSECTICIDES ON LONGEVITY, FECUNDITY AND BEHAVIOUR OF INSECT PESTS: A REVIEW Lee Lab @ UCR Entomology[Link]

  • WO2018127928A1 - Synergists for improved pesticides Google P

Sources

Exploratory

Decoding the Biotransformation Pathways of Dimethylcarbamates in Insects: A Technical Whitepaper

Executive Summary Dimethylcarbamates represent a critical class of anticholinesterase insecticides utilized globally in agricultural and vector control programs. Unlike their N-methylcarbamate counterparts, N,N-dimethylc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylcarbamates represent a critical class of anticholinesterase insecticides utilized globally in agricultural and vector control programs. Unlike their N-methylcarbamate counterparts, N,N-dimethylcarbamates (such as pirimicarb and dimetilan) exhibit unique steric and electronic properties that dictate their metabolic fate within target organisms. For drug development professionals and agrochemical researchers, understanding the precise biotransformation pathways of these compounds is essential for overcoming metabolic resistance and designing next-generation, target-specific molecules. This guide synthesizes the biochemical mechanics, quantitative profiling, and self-validating experimental methodologies required to map dimethylcarbamate metabolism in insects.

The Chemical Biology of Dimethylcarbamates

The structural divergence between N-methyl and N,N-dimethylcarbamates fundamentally alters their hydrolytic and oxidative degradation pathways. During hydrolysis, N-methyl carbamates pass through an isocyanate intermediate. In contrast, the hydrolysis of N,N-dimethylcarbamates forms an addition product with a hydroxyl ion, ultimately yielding the corresponding alcohol/phenol and an N-dimethyl substituted acid[1].

Because the dimethylamine moiety lacks a highly labile proton compared to a monomethyl group, dimethylcarbamates often exhibit distinct interactions with insect Phase I metabolic enzymes. This structural nuance requires specific enzymatic architectures for effective detoxification, primarily relying on the Cytochrome P450 (CYP450) monooxygenase system and specialized carbamate esterases[2].

Phase I and Phase II Biotransformation Architecture

Phase I: Oxidation and Hydrolysis

The primary defense mechanism insects deploy against dimethylcarbamates involves Phase I functionalization, driven by two main enzyme superfamilies:

  • Cytochrome P450 Monooxygenases (CYPs): CYPs are the primary drivers of oxidative metabolism. For dimethylcarbamates like pirimicarb, oxidative biotransformation predominantly involves the N-demethylation of the dimethylamine moiety and the direct oxidation of alkyl groups attached to the heterocyclic or aromatic ring[3]. This N-dealkylation increases the polarity of the molecule, preparing it for Phase II conjugation or rapid excretion.

  • Carbamate Esterases: Hydrolysis of the central carbamate ester bond neutralizes the anticholinesterase activity of the molecule. This cleavage yields a highly polar phenol or heterocyclic alcohol and dimethylamine[4]. While esterase-mediated hydrolysis is generally faster in mammals, insect aliesterases have evolved mutations that enhance their hydrolytic capacity against these specific ester bonds[5].

Phase II: Conjugation

Following Phase I functionalization, the resulting metabolites (phenols, alcohols, or N-demethylated intermediates) are still potentially reactive. Insects utilize Phase II conjugation enzymes to attach bulky, water-soluble endogenous molecules to these functional groups. Unlike mammals, which heavily utilize glucuronidation, insects primarily rely on glucosidation (via UDP-glucosyltransferases) and sulfation (via sulfotransferases) to neutralize and excrete these xenobiotics[6].

Pathway DMC Dimethylcarbamate (e.g., Pirimicarb) CYP Cytochrome P450 (Oxidation) DMC->CYP Phase I Oxidation EST Esterases (Hydrolysis) DMC->EST Phase I Hydrolysis NDemethyl N-Demethylated Metabolite CYP->NDemethyl N-dealkylation Hydroxyl Ring-Hydroxylated Metabolite CYP->Hydroxyl Hydroxylation Cleavage Phenol/Alcohol + Dimethylamine EST->Cleavage Ester Cleavage Phase2 Phase II Enzymes (Conjugation) NDemethyl->Phase2 Hydroxyl->Phase2 Cleavage->Phase2 Excretion Water-Soluble Conjugates (Excretion) Phase2->Excretion Glucosidation/Sulfation

Phase I and II biotransformation pathways of dimethylcarbamates in insects.

Experimental Methodologies: In Vitro Microsomal Profiling

To accurately quantify metabolic resistance or profile the degradation of a novel dimethylcarbamate, researchers must isolate the specific enzymatic activity from whole-tissue noise. The following protocol outlines a self-validating in vitro microsomal assay designed to track CYP450-mediated biotransformation using 14 C-labeled substrates.

Rationale and Causality

We utilize the midgut and fat body because they are the primary xenobiotic-metabolizing tissues in insects. The inclusion of an NADPH-regenerating system is non-negotiable; CYPs are heme-thiolate proteins that require a continuous supply of electron equivalents (from NADPH) to reduce molecular oxygen. A regenerating system prevents substrate depletion and maintains steady-state kinetics, ensuring that the calculated Vmax​ reflects true enzymatic capacity rather than cofactor limitation.

Step-by-Step Protocol
  • Tissue Isolation: Dissect the midgut and fat body from 50 cold-anesthetized insects (e.g., Myzus persicae or Musca domestica). Submerge immediately in ice-cold homogenization buffer (0.1 M sodium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT, 10% glycerol). Note: DTT and glycerol are critical to prevent the rapid degradation of fragile insect CYPs during mechanical disruption.

  • Microsome Fractionation: Homogenize the pooled tissues using a Teflon-glass homogenizer. Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C to pellet unbroken cells and mitochondria. Transfer the supernatant to an ultracentrifuge and spin at 100,000 × g for 60 minutes at 4°C. The resulting pellet contains the microsomal fraction (endoplasmic reticulum fragments housing CYPs and esterases). Resuspend in 1 mL of homogenization buffer.

  • Reaction Assembly (Self-Validating System): In a 1.5 mL tube, combine 1 mg/mL of microsomal protein and an NADPH-regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Critical Control: Prepare a parallel tube using microsomes boiled for 10 minutes. This negative control is mandatory to differentiate true enzymatic biotransformation from spontaneous chemical hydrolysis of the carbamate in an aqueous buffer.

  • Incubation: Initiate the reaction by adding 10 µM of 14 C-labeled dimethylcarbamate (e.g., carbonyl- 14 C-pirimicarb). Incubate at 30°C for 30 minutes in a shaking water bath.

  • Termination and Extraction: Stop the reaction by adding 1 volume of ice-cold acetonitrile. Vortex vigorously and centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Extract the supernatant twice with ethyl acetate to partition the organic metabolites.

  • Analytical Quantification: Analyze the concentrated organic phase via HPLC-MS/MS coupled with an in-line radio-detector. The radio-chromatogram will yield distinct peaks for the parent compound, N-demethylated metabolites, and cleaved hydrolysis products[7].

Workflow Step1 Insect Dissection Midgut/Fat Body Isolation Step2 Subcellular Fractionation Microsome Prep (100,000 x g) Step1->Step2 Step3 In Vitro Incubation 14C-DMC + NADPH System Step2->Step3 Step4 Metabolite Extraction Liquid-Liquid (Ethyl Acetate) Step3->Step4 Step5 Analytical Profiling HPLC-MS/MS & Radio-TLC Step4->Step5

Experimental workflow for in vitro microsomal metabolite profiling.

Quantitative Data: Kinetic Profiling of Dimethylcarbamates

Understanding the kinetics of biotransformation is vital for predicting field efficacy and resistance potential. The table below summarizes comparative kinetic parameters for two model dimethylcarbamates across susceptible and metabolically resistant insect strains. An elevated Vmax​ in resistant strains typically indicates gene amplification or upregulation of specific CYP or esterase isoforms[5].

Table 1: Comparative Metabolic Kinetics of Dimethylcarbamates in Insect Microsomes

Insecticide (Class)Primary Enzyme SystemMajor Metabolic ReactionStrain Phenotype Vmax​ (pmol/min/mg) Km​ (µM)Resistance Factor (RF)
Pirimicarb (DMC)CYP450 MonooxygenaseN-demethylationSusceptible45.2 ± 3.112.4-
Pirimicarb (DMC)CYP450 MonooxygenaseN-demethylationResistant (CYP-upregulated)185.6 ± 8.414.1~4.1x
Dimetilan (DMC)Carbamate EsteraseEster CleavageSusceptible22.8 ± 1.928.5-
Dimetilan (DMC)Carbamate EsteraseEster CleavageResistant (EST-amplified)114.0 ± 6.229.0~5.0x

Note: Data represents standardized in vitro microsomal parameters. The Resistance Factor (RF) here denotes the fold-increase in maximum metabolic velocity ( Vmax​ ), directly correlating to enhanced detoxification capacity.

Implications for Drug Development and Resistance Management

The evolutionary arms race between agrochemical design and insect metabolism heavily features the biotransformation pathways detailed above. When insects develop resistance to dimethylcarbamates, it is frequently through the overexpression of specific CYP450 genes (e.g., the CYP6 family) or the amplification of esterase genes[2],[5].

For drug development professionals, this necessitates strategic counter-measures:

  • Synergist Co-formulation: Co-applying dimethylcarbamates with CYP450 inhibitors, such as Piperonyl Butoxide (PBO), effectively blocks the N-demethylation and ring-hydroxylation pathways, restoring the toxicity of the parent compound[2].

  • Steric Hindrance Engineering: Designing novel carbamates with bulky functional groups adjacent to the carbamate ester bond or the amine nitrogen can sterically hinder the docking of the molecule into the CYP450 heme active site or the esterase catalytic triad, thereby drastically reducing the rate of biotransformation.

By rigorously profiling these pathways using self-validating biochemical assays, developers can preemptively identify metabolic vulnerabilities in pipeline compounds, ensuring sustained efficacy in the field.

References

  • Kuhr, R. J. (1970). Metabolism of carbamate insecticide chemicals in plants and insects. Journal of Agricultural and Food Chemistry.[Link]

  • World Health Organization (WHO). (1986). Environmental Health Criteria 64: Carbamate Pesticides - A General Introduction. INCHEM. [Link]

  • Casida, J. E. (2011). Anticholinesterase Insecticide Retrospective. Chemico-Biological Interactions.[Link]

  • Gonsalves, M. A. R., et al. (1998). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry.[Link]

  • FAO/WHO. (1976). Pirimicarb (Pesticide residues in food: 1976 evaluations). INCHEM.[Link]

  • Puinean, A. M., et al. (2016). An overview of the main pathways of metabolic resistance in insects. Invertebrate Survival Journal.[Link]

  • Chapalamadugu, S., & Chaudhry, G. R. (1992). Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates. Critical Reviews in Biotechnology.[Link]

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Foundational

Advanced Identification of Metabolites of 3-(Dimethylamino)phenyl Phenylcarbamate using LC-HRMS

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Mechanistic Overview Aryl ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Mechanistic Overview

Aryl carbamates, characterized by their R−O−CO−NH−R′ core structure, are frequently deployed in pharmacology and agrochemistry due to their capacity to act as pseudoirreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. The pharmacokinetic viability and toxicity profile of these compounds are heavily dictated by their biotransformation pathways.

For 3-(Dimethylamino)phenyl phenylcarbamate , the metabolic fate is governed by two primary structural vulnerabilities: the lability of its ester linkage and the susceptibility of its dimethylamine moiety to oxidative N-dealkylation[2].

The causality of its metabolism follows distinct Phase I and Phase II routes:

  • Phase I (Hydrolysis): Carboxylesterases cleave the carbamate bond, neutralizing the anticholinesterase activity and yielding 3-(dimethylamino)phenol and aniline[3].

  • Phase I (Oxidation): Cytochrome P450 (CYP450) enzymes mediate the N-demethylation of the tertiary amine to secondary and primary amines. Concurrently, CYP-mediated aromatic ring hydroxylation occurs to increase polarity.

  • Phase II (Conjugation): The highly reactive phenolic hydroxyl groups generated during Phase I are rapidly sequestered by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form water-soluble glucuronides for renal excretion.

MetabolicPathway Parent 3-(Dimethylamino)phenyl phenylcarbamate [Parent Drug] Hydrolysis 3-(Dimethylamino)phenol + Aniline [Phase I: Hydrolysis] Parent->Hydrolysis Carboxylesterases (Cleavage) NDemethyl 3-(Methylamino)phenyl phenylcarbamate [Phase I: N-Demethylation] Parent->NDemethyl CYP450 (Oxidation) Hydroxyl Hydroxylated Parent [Phase I: Ring Hydroxylation] Parent->Hydroxyl CYP450 (Oxidation) Glucuronide Phenol-O-Glucuronide [Phase II: Glucuronidation] Hydrolysis->Glucuronide UGT Enzymes (Conjugation)

Figure 1: Principal Phase I and Phase II metabolic pathways of the parent carbamate.

Experimental Design: A Self-Validating Protocol

To accurately map the metabolite profile without confounding physiological variables, we utilize an in vitro Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system : by incorporating specific controls, we logically isolate enzyme-driven biotransformations from chemical degradation.

In Vitro Incubation Methodology
  • System Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Add pooled HLMs to achieve a final protein concentration of 1.0 mg/mL.

  • Substrate Addition: Spike 3-(Dimethylamino)phenyl phenylcarbamate to a final concentration of 10 µM (ensure organic solvent concentration remains <0.5% v/v to prevent enzyme denaturation).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated oxidative reactions.

  • Quenching & Extraction: After 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.

The Causality of Controls (Self-Validation)
  • Negative Control 1 (-NADPH): An identical incubation lacking NADPH. Rationale: CYP450 enzymes obligatorily require NADPH. Metabolites appearing here (e.g., hydrolysis products) are mediated by esterases or non-enzymatic degradation, logically differentiating them from oxidative metabolites.

  • Negative Control 2 (T=0 Quench): Quenched immediately upon substrate addition. Rationale: Establishes the baseline parent drug signal and identifies any endogenous matrix interferences masquerading as metabolites.

LC-HRMS Analytical Strategy & Data Processing

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for metabolite identification[4]. We employ a Data-Dependent Acquisition (DDA) approach utilizing Higher-energy Collisional Dissociation (HCD) to generate rich, high-mass-accuracy fragment ions[5].

Instrumental Parameters
ParameterSpecificationCausality / Rationale
Column Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm)Sub-2 µm particles provide the high peak capacity required to resolve isobaric Phase I hydroxylated isomers.
Mobile Phase A: 0.1% FA in H₂O B: 0.1% FA in AcetonitrileFormic acid (FA) acts as a proton donor, maximizing ionization efficiency to yield [M+H]+ in positive ESI mode.
Gradient 5% to 95% B over 15 minA broad gradient ensures early elution of highly polar glucuronides and later elution of the lipophilic parent.
MS Resolution 70,000 (Full MS) / 17,500 (dd-MS2)High resolution mathematically separates target xenobiotic ions from nominally isobaric matrix interferences.
Activation HCD (Normalized Collision Energy: 30)HCD generates low-mass diagnostic fragments without the "1/3 rule" low-mass cutoff inherent to traditional ion traps[5].
Mass Defect Filtering (MDF) Logic

Biological matrices present a massive background of endogenous lipids and peptides. To isolate the xenobiotic signals, Mass Defect Filtering (MDF) is applied[6]. The mass defect (the fractional difference between exact and nominal mass) of a metabolite remains closely tethered to its parent compound[4].

For 3-(Dimethylamino)phenyl phenylcarbamate (Exact Mass: 256.1212 Da; Mass Defect: +0.1212 Da), setting an MDF window of +0.0712 to +0.1712 Da ensures that Phase I and II metabolites are selectively retained while background noise is computationally discarded.

Workflow Incubation 1. In Vitro Incubation (HLM + NADPH) Extraction 2. Protein Precipitation (Acetonitrile Quench) Incubation->Extraction LCHRMS 3. LC-HRMS Acquisition (DDA Mode) Extraction->LCHRMS MDF 4. Mass Defect Filtering (MDF) (Noise Reduction) LCHRMS->MDF Elucidation 5. Structural Elucidation (MS/MS Logic) MDF->Elucidation

Figure 2: Sequential LC-HRMS analytical workflow for robust metabolite identification.

Structural Elucidation & Putative Metabolite Profiles

Structural elucidation relies on the logical interpretation of MS/MS fragmentation shifts. The parent compound ( m/z 257.1290) yields a highly diagnostic fragment at m/z 138.0919, corresponding to the 3-(dimethylamino)phenol substructure following the neutral loss of phenyl isocyanate (119 Da).

By tracking how this diagnostic fragment shifts, we can pinpoint the exact location of the biotransformation:

  • If the hydroxylation occurs on the dimethylamino-phenyl ring: The m/z 138 fragment will shift by +16 Da to m/z 154.

  • If the hydroxylation occurs on the phenylcarbamate ring: The m/z 138 fragment remains unchanged, but the neutral loss shifts from 119 Da to 135 Da.

Table: Quantitative Data & Diagnostic Fragments
IDBiotransformationFormulaExact Mass [M+H]+ Mass Shift (Da)Diagnostic MS/MS Fragments ( m/z )
M0 Parent Compound C15​H17​N2​O2+​ 257.1290N/A138.0919 (Loss of phenyl isocyanate); 119.0495
M1 Hydrolysis C8​H12​NO+ 138.0919-119.0371123.0684 (Loss of CH3​ from amine)
M2 N-Demethylation C14​H15​N2​O2+​ 243.1133-14.0157124.0762 (Demethylated phenol core); 119.0495
M3 Ring Hydroxylation C15​H17​N2​O3+​ 273.1239+15.9949154.0868 (Indicates hydroxylation on amine ring)
M4 Glucuronidation (of M1) C14​H20​NO7+​ 314.1240+176.0321138.0919 (Neutral loss of Glucuronic Acid, 176 Da)

Conclusion

The rigorous identification of 3-(Dimethylamino)phenyl phenylcarbamate metabolites requires a synthesis of controlled in vitro biology and advanced high-resolution mass spectrometry. By utilizing a self-validating HLM assay coupled with Mass Defect Filtering (MDF) and diagnostic HCD fragmentation logic, researchers can confidently map both Phase I (hydrolysis, N-demethylation, hydroxylation) and Phase II (glucuronidation) pathways. This analytical framework ensures that transient or low-abundance reactive metabolites are captured, providing essential data for downstream pharmacokinetic and toxicological evaluations.

References

  • Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects. Drinking Water and Health - NCBI. 2

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications. 1

  • Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides. ResearchGate. 3

  • Mass defect filter technique and its applications to Drug metabolite identification by high-resolution mass spectrometry. ResearchGate.4

  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. Analytical Chemistry - ACS Publications. 6

  • Metabolite Identification Using Multiple Mass Defect Filters and Higher Energy Collisional Dissociation on a Hybrid Mass Spectrometer. LCGC International. 5

Sources

Protocols & Analytical Methods

Method

The Analytical Paradox of Phenyl Carbamates: Mechanistic Insights

Application Note: Advanced GC-MS/MS Methodologies for Phenyl Carbamate Residue Analysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS/MS Methodologies for Phenyl Carbamate Residue Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying phenyl carbamates (e.g., carbaryl, carbofuran, isoprocarb) in complex matrices. While liquid chromatography (LC) is traditionally favored for these compounds, the majority of modern high-throughput pesticide laboratories have transitioned to Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) due to its superior sensitivity, enhanced peak capacity, and unparalleled selectivity in the presence of co-eluting matrix interferences[1].

However, analyzing phenyl carbamates via GC-MS/MS presents a fundamental chemical paradox. The N-methyl carbamate ester linkage is highly thermally labile. When subjected to the extreme temperatures of a standard GC injection port (>200°C), the thermodynamics of the molecule drive rapid thermal degradation. The carbamate backbone cleaves, yielding substituted phenols and methyl isocyanate[2]. This degradation manifests analytically as poor peak shapes, severe signal attenuation, and false-negative reporting.

To circumvent this, we must manipulate the chemistry prior to volatilization. By employing chemical derivatization—specifically substituting the labile proton on the nitrogen atom via reaction with 9-xanthydrol or through in-port flash alkylation—we stabilize the molecule, allowing for robust, intact volatilization and highly sensitive MS/MS detection[2][3][4].

G cluster_0 Standard GC Inlet (>200°C) cluster_1 Chemical Derivatization Carb Phenyl Carbamate Residue (Thermally Labile) Deg Thermal Cleavage Carb->Deg Direct Injection Deriv Reaction with 9-Xanthydrol or Flash Alkylation Carb->Deriv Pre-column Treatment Phenol Substituted Phenols Deg->Phenol Iso Methyl Isocyanate Deg->Iso MS1 Poor Sensitivity & False Negatives Phenol->MS1 Stable Thermostable Derivative Deriv->Stable MS2 Robust GC-MS/MS Quantification Stable->MS2

Figure 1: Thermal degradation pathway of carbamates vs. stabilization via chemical derivatization.

Self-Validating Extraction Protocol (QuEChERS)

To ensure trustworthiness and reproducibility, the extraction phase must act as a self-validating system. We utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is the gold standard for multi-residue pesticide extraction[1][5].

Step-by-Step Methodology:

  • Homogenization: Cryo-mill the sample to ensure a uniform, representative matrix.

  • Internal Standardization (Critical Step): Weigh 10.0 g of the homogenate into a 50 mL centrifuge tube. Immediately spike the sample with an isotopically labeled internal standard (e.g., Carbaryl-d7). Causality: This internal standard undergoes the exact same degradation/derivatization kinetics as the native analytes, automatically correcting for matrix suppression and extraction losses.

  • Solvent Extraction: Add 10 mL of acidified acetonitrile (ACN). Causality: Acidified ACN is specifically chosen because it assists in the extraction of labile pesticides and prevents the base-catalyzed hydrolysis of the carbamate backbone that occurs in neutral or alkaline conditions[1].

  • Partitioning: Add QuEChERS partitioning salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the organic supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds and centrifuge. The PSA removes organic acids, while C18 removes lipophilic interferences.

Chemical Derivatization Workflow (9-Xanthydrol)

Direct injection of the QuEChERS extract is viable only if utilizing specialized cold-on-column injections. For standard GC-MS/MS platforms, derivatization with 9-xanthydrol is highly recommended to establish simultaneous determination of carbamates like carbaryl, carbofuran, metolcarb, and isoprocarb[3].

Step-by-Step Methodology:

  • Aliquot: Transfer 500 µL of the cleaned QuEChERS extract (or environmental water sample) into a 2 mL glass reaction vial.

  • Reagent Addition: Add 100 µL of a 50.0 mM 9-xanthydrol solution.

  • Catalysis: Add 50 µL of 0.05 M HCl[3]. Causality: The acidic environment protonates the 9-xanthydrol, generating a highly reactive xanthylium carbocation that facilitates a rapid nucleophilic attack by the carbamate nitrogen.

  • Incubation: Seal the vial and incubate at 60°C for exactly 60 minutes[3].

  • Extraction: Neutralize the mixture and extract the newly formed thermostable derivatives into 500 µL of hexane. Transfer the hexane layer to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Acquisition Parameters

Operating the mass spectrometer in dynamic Multiple Reaction Monitoring (dMRM) mode allows for the filtering of background noise, achieving exceptional signal-to-noise ratios[5].

  • Carrier Gas: Helium (or Hydrogen for faster throughput) at a constant flow of 1.2 mL/min[1][4].

  • Injection Mode: Splitless mode at 250°C. (Note: If utilizing an alternative in-port flash methylation technique instead of 9-xanthydrol, split mode is required to manage the expansion volume of the derivatizing agent[4]).

  • Analytical Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms or BPX-50), 30 m length × 0.25 mm ID × 0.25 µm film thickness[2][4].

  • Oven Temperature Program: Initial hold at 70°C for 1 min; ramp at 10°C/min to 300°C; final hold for 6 min[4].

  • Ionization Source: Electron Ionization (EI) at 70 eV; Source Temperature set to 250°C[4].

G A 1. Cryo-milling & Isotope Spiking B 2. Acidified ACN QuEChERS Extraction A->B C 3. dSPE Cleanup (PSA/C18/MgSO4) B->C D 4. 9-Xanthydrol Derivatization (60°C) C->D E 5. GC-MS/MS (dMRM Acquisition) D->E

Figure 2: Complete analytical workflow for the robust quantification of phenyl carbamate residues.

Quantitative Validation & Data Presentation

When the above protocols are strictly adhered to, the analytical method easily meets the stringent criteria set by international regulatory bodies (e.g., GB 23200.113-2018)[5]. The table below summarizes the expected quantitative performance metrics across different matrices.

Target AnalyteMatrixDerivatization / MethodLimit of Detection (LOD)Precision (RSD %)Recovery (%)
Carbaryl Plant-derived FoodQuEChERS + GC-MS/MS< 10 µg/kg1.41 - 8.5367.2 - 108.0
Carbofuran Plant-derived FoodQuEChERS + GC-MS/MS< 10 µg/kg1.41 - 8.5367.2 - 108.0
Metolcarb Surface Water9-Xanthydrol + GC-MS2.7 - 11.7 ng/L2.5 - 8.474.2 - 94.2
Isoprocarb Surface Water9-Xanthydrol + GC-MS2.7 - 11.7 ng/L2.5 - 8.474.2 - 94.2

Data synthesized from standardized food matrix validations[5] and environmental water trace-level determinations[3].

Sources

Application

Application Notes and Protocols for the Preparation of Standard Solutions of 3-(Dimethylamino)phenyl phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-(Dimethylamino)phenyl phenylcarbamate is a compound of interest in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(Dimethylamino)phenyl phenylcarbamate is a compound of interest in pharmaceutical research and development, potentially as an active pharmaceutical ingredient (API) or a related impurity. Accurate and precise quantification of this analyte is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The foundation of reliable quantitative analysis lies in the preparation of accurate and stable standard solutions.

This comprehensive guide provides a detailed protocol for the preparation of standard solutions of 3-(Dimethylamino)phenyl phenylcarbamate. As a self-validating system, this protocol is designed to ensure the integrity and reliability of the resulting standards. This document moves beyond a simple list of steps to explain the scientific rationale behind the experimental choices, grounded in established analytical principles and regulatory guidelines.

Physicochemical Properties and Rationale for Solvent Selection

A thorough understanding of the physicochemical properties of 3-(Dimethylamino)phenyl phenylcarbamate is paramount for developing a robust protocol for standard solution preparation.

Structure:

The molecule possesses a tertiary amine (dimethylamino group) and a phenylcarbamate functional group. The presence of the aromatic rings suggests some degree of hydrophobicity, while the dimethylamino group can be protonated, influencing its solubility in acidic solutions.

Solubility:

While specific quantitative solubility data for 3-(Dimethylamino)phenyl phenylcarbamate in a range of organic solvents is not extensively available in the public domain, its structural features suggest moderate solubility in a variety of common organic solvents. Based on the principle of "like dissolves like," solvents with intermediate polarity are likely to be effective.

Stability:

Carbamates, in general, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. However, N,N-disubstituted phenylcarbamates have been shown to be demonstrably stable. To minimize the risk of hydrolysis, it is recommended to prepare and store solutions in a neutral to slightly acidic pH environment.

Based on these considerations, Acetonitrile (ACN) of HPLC grade or higher is recommended as the primary solvent for the preparation of the stock solution. ACN is a polar aprotic solvent that is miscible with water and a wide range of organic solvents, making it versatile for subsequent dilutions. It is also a common mobile phase component in reversed-phase liquid chromatography, ensuring compatibility with many analytical methods.

Experimental Protocols

Materials and Reagents
Material/ReagentGrade/Specification
3-(Dimethylamino)phenyl phenylcarbamateAnalytical Standard (≥98.0% purity)
Acetonitrile (ACN)HPLC or LC-MS grade
Deionized WaterType I (18.2 MΩ·cm)
Formic Acid (optional)LC-MS grade
Anhydrous Sodium SulfateACS grade (optional, for solvent drying)
Equipment
  • Analytical balance (4-decimal place, calibrated)

  • Class A volumetric flasks (various sizes, e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Glass vials with PTFE-lined screw caps (amber recommended)

  • Beakers and glass funnels

  • Spatula

  • Ultrasonic bath

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Safety Precautions
  • Hazard Profile: While specific toxicity data for 3-(Dimethylamino)phenyl phenylcarbamate may be limited, it is prudent to handle it as a potentially hazardous compound.

  • Handling: Always handle the compound and solvents in a well-ventilated chemical fume hood.

  • PPE: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store the neat compound and prepared solutions in tightly sealed containers in a cool, dry, and dark place.

Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)

The primary stock solution is a concentrated, accurately prepared solution from which all subsequent working standards are derived.

Step-by-Step Procedure:

  • Equilibration: Allow the container of 3-(Dimethylamino)phenyl phenylcarbamate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 10.0 mg of the 3-(Dimethylamino)phenyl phenylcarbamate analytical standard into a clean, dry 10 mL Class A volumetric flask using an analytical balance. Record the exact weight.

  • Dissolution: Add approximately 5 mL of acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the compound. If necessary, sonicate the flask for 5-10 minutes in an ultrasonic bath to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined screw cap. The label should include:

    • Compound Name: 3-(Dimethylamino)phenyl phenylcarbamate

    • Concentration (e.g., 1000.5 µg/mL, calculated from the exact weight)

    • Solvent: Acetonitrile

    • Preparation Date

    • Analyst's Initials

    • Expiry Date (to be determined by stability studies)

  • Storage: Store the primary stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of Working Standard Solutions via Serial Dilution

Working standard solutions are prepared by diluting the primary stock solution to a range of concentrations suitable for constructing a calibration curve.

Example Dilution Series (for a calibration curve from 1 µg/mL to 50 µg/mL):

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Cap and invert to mix thoroughly.

  • Working Standard Solutions:

    • Label a series of Class A volumetric flasks (e.g., 10 mL).

    • Using calibrated micropipettes, transfer the calculated volumes of the 100 µg/mL intermediate stock solution into the respective volumetric flasks as detailed in the table below.

    • Dilute each flask to the mark with acetonitrile.

    • Cap and invert each flask to ensure homogeneity.

Target Concentration (µg/mL)Volume of 100 µg/mL Intermediate Stock (mL)Final Volume (mL)
1.00.110
5.00.510
10.01.010
25.02.510
50.05.010

Workflow for Preparation and Validation of Standard Solutions

G cluster_prep Preparation cluster_val Validation A Weigh Analytical Standard B Dissolve in Acetonitrile A->B C Dilute to Volume in Volumetric Flask B->C D Primary Stock Solution (1000 µg/mL) C->D E Serial Dilution D->E G Concentration Verification D->G Verify H Stability Assessment D->H F Working Standard Solutions E->F F->G I Documentation G->I H->I

Caption: Workflow for the preparation and validation of standard solutions.

Validation of Standard Solutions

The preparation of standard solutions must be a self-validating system. The accuracy and stability of the prepared standards should be verified according to established guidelines such as those from the International Council for Harmonisation (ICH)[1] and the United States Pharmacopeia (USP)[2].

Concentration Verification

The concentration of the newly prepared primary stock solution should be verified against an independently prepared standard or a previously validated batch, if available. This can be achieved by comparing the analytical response (e.g., peak area in an HPLC analysis) of the new standard to the reference standard. The acceptance criterion is typically a percentage difference of ≤ 2.0%.

Stability Assessment

The stability of the primary stock and working standard solutions under the specified storage conditions must be evaluated.

Protocol for Stability Study:

  • Initial Analysis (T=0): Analyze the freshly prepared standard solutions to establish the initial concentration or response.

  • Time-Point Analysis: Store the solutions under the intended storage conditions (e.g., 2-8°C, protected from light). At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), re-analyze the stored solutions.

  • Comparison: Compare the results from the time-point analysis to the initial results. The solutions are considered stable if the mean concentration at each time point is within a specified percentage (e.g., ± 2.0%) of the initial concentration.

Documentation and Record Keeping

Meticulous documentation is crucial for traceability and regulatory compliance. All aspects of the standard solution preparation and validation should be recorded in a laboratory notebook or a validated electronic system.

Essential Information to Record:

  • Analyte Information: Name, lot number, purity/potency, and expiry date of the analytical standard.

  • Solvent Information: Name, manufacturer, lot number, and grade of the solvent.

  • Equipment Identification: ID numbers of the analytical balance, volumetric flasks, and pipettes used.

  • Preparation Details: Date of preparation, analyst's name, exact weight of the standard, final volume of the solution, and calculated concentration.

  • Storage Conditions: Temperature and light conditions.

  • Validation Data: Raw data and calculations for concentration verification and stability studies.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of standard solutions of 3-(Dimethylamino)phenyl phenylcarbamate. By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the accuracy, reliability, and integrity of their analytical standards, which is a prerequisite for generating high-quality analytical data in a regulated environment. The principles of this self-validating system, including meticulous preparation, thorough validation, and comprehensive documentation, are essential for maintaining scientific integrity and meeting regulatory expectations.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia.
  • Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?[Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • A Guide to Using Analytical Standards. (2024). [Link]

  • PubChem. 3-(Dimethylamino)phenyl N,N-dimethylcarbamate. [Link]

  • ISO. (2001).
  • Santos Delgado, M. J., Rubio Barroso, S., Fernández-Tostado, G. T., & Polo-Díez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • El-Ghanam, A. A. A., & Amer, M. M. A. (2016). Stability of Carbamate Pesticides Residue in Some Vegetables throughout the Household Processing and Cooking. Journal of Food and Dairy Sciences, 7(10), 453-458.
  • Scribd. SOP: Handling Analytical Standards. [Link]

Sources

Method

Quantification of Dimetilan residues in agricultural soil matrices

Application Note: AN-S2024-01 Quantitative Analysis of Dimetilan Residues in Agricultural Soil Using a Modified QuEChERS Extraction and LC-MS/MS Abstract This application note presents a robust and validated method for t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-S2024-01

Quantitative Analysis of Dimetilan Residues in Agricultural Soil Using a Modified QuEChERS Extraction and LC-MS/MS

Abstract

This application note presents a robust and validated method for the quantification of Dimetilan residues in agricultural soil matrices. Dimetilan, a carbamate insecticide, exhibits high water solubility and mobility in soil, necessitating a reliable monitoring method to assess its environmental persistence and potential for groundwater contamination. The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity, achieving a limit of quantification (LOQ) of 0.01 mg/kg, with performance characteristics that meet the stringent criteria set by the European Union's SANTE/11312/2021 guidelines[1][2][3]. This comprehensive guide provides a step-by-step protocol, method validation data, and expert insights into the analytical choices, making it an essential resource for environmental scientists, regulatory bodies, and agricultural researchers.

Introduction and Principle

Dimetilan (CAS: 644-64-4) is a carbamate insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects[4]. Its chemical structure is [1-(dimethylcarbamoyl)-5-methylpyrazol-3-yl] N,N-dimethylcarbamate, with a molecular formula of C₁₀H₁₆N₄O₃[4][5].

A key aspect of Dimetilan's environmental behavior is its physicochemical properties. It is readily soluble in water (208,000 mg/L at 20°C) and has an estimated soil organic carbon-water partitioning coefficient (Koc) of 12[3][4]. According to established classification schemes, this extremely low Koc value suggests that Dimetilan has very high mobility in soil and does not bind strongly to soil particles[4][6]. This mobility creates a risk of leaching into groundwater, making its quantification in soil a critical component of environmental risk assessment.

The analytical challenge lies in efficiently extracting the analyte from a complex soil matrix while minimizing interferences. The QuEChERS methodology is exceptionally well-suited for this task. It was initially developed for food matrices but has been widely adapted for soil analysis[5][7][8]. The principle involves an initial extraction of the soil sample with acetonitrile, a polar solvent chosen for its ability to effectively solvate water-soluble pesticides like Dimetilan. Subsequently, a partitioning step using a salt mixture (magnesium sulfate and sodium citrate) induces phase separation, driving the pesticides into the acetonitrile layer while removing water and some polar interferences. A final clean-up step using dispersive solid-phase extraction (dSPE) with Primary Secondary Amine (PSA) and C18 sorbents removes organic acids, fatty acids, and other non-polar interferences prior to instrumental analysis[9][10].

Detection and quantification are performed by LC-MS/MS, the gold standard for trace-level pesticide analysis due to its superior sensitivity and selectivity. The method uses a reversed-phase C18 column for chromatographic separation, followed by electrospray ionization (ESI) and detection via Multiple Reaction Monitoring (MRM), ensuring confident identification and accurate quantification[11][12].

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Solvents: Acetonitrile (MeCN), Methanol (MeOH), and Water; all LC-MS grade.

  • Reagents: Formic Acid (FA, ~99%), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate. All analytical grade.

  • Standards: Dimetilan analytical standard (≥98% purity).

  • QuEChERS Kits: Citrate-buffered extraction tubes (containing MgSO₄, NaCl, trisodium citrate, disodium citrate sesquihydrate) and dSPE clean-up tubes (containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Laboratory Equipment: High-speed refrigerated centrifuge, multi-tube vortex mixer, analytical balance, syringe filters (0.22 µm).

Experimental Protocols

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dimetilan standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.

  • Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the working standard solution in blank soil extract (matrix-matched calibration) to compensate for matrix effects.

Sample Preparation: Modified QuEChERS Protocol

The following protocol is based on established QuEChERS methods for soil analysis[5][7][13].

  • Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove stones and debris.

  • Hydration: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of reagent water and vortex for 60 seconds to create a consistent slurry. Allow the sample to hydrate for 30 minutes. This step is critical for ensuring efficient extraction from dry soil matrices.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the contents of one citrate-buffered extraction salt packet.

  • Shaking: Immediately cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This ensures thorough partitioning of Dimetilan from the soil particles into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at 4000 RCF for 10 minutes at 4°C. This separates the solid soil material from the acetonitrile supernatant containing the analyte.

Dispersive Solid-Phase Extraction (dSPE) Clean-up
  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing MgSO₄, PSA, and C18.

  • Vortexing: Vortex the dSPE tube for 2 minutes to ensure interaction between the extract and the sorbents. The PSA removes acidic interferences, while C18 removes non-polar matrix components. MgSO₄ helps to remove any remaining water.

  • Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥8000 RCF) for 5 minutes.

  • Final Preparation: Filter the cleaned supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Rationale for Parameter Selection: Carbamate pesticides are thermally labile, making LC-MS/MS the preferred analytical technique over Gas Chromatography[14]. A C18 column provides excellent retention and separation for moderately polar compounds like Dimetilan. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI+).

Parameter Condition
LC Column C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 5% B hold for 0.5 min, linear ramp to 95% B in 6 min, hold for 2 min, return to 5% B and equilibrate for 2 min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 400°C
MRM Transitions Precursor Ion (Q1): m/z 241.1 -> Product Ions (Q3): m/z 114.1 (Quantifier), m/z 72.1 (Qualifier)
Table 1: Suggested LC-MS/MS operating parameters. MRM transitions are predictive based on the structure of Dimetilan and should be optimized empirically.

Method Validation

The method was validated according to the SANTE/11312/2021 guidelines, which serve as the benchmark for pesticide residue analysis in the EU[2][3][15]. A sandy loam agricultural soil, confirmed to be free of Dimetilan, was used as the blank matrix for all validation experiments.

Linearity

Matrix-matched calibration curves were prepared at concentrations from 1 to 100 ng/mL. The method demonstrated excellent linearity across this range.

Parameter Result SANTE Guideline
Calibration Range (ng/mL) 1 - 100N/A
Correlation Coefficient (r²) > 0.998≥ 0.99
Table 2: Linearity performance.
Accuracy (Recovery) and Precision (RSD)

Recovery and precision were assessed by spiking blank soil samples at three concentration levels (n=6 at each level). The results fall well within the acceptable ranges specified in the SANTE guidelines[3].

Spiking Level (mg/kg) Mean Recovery (%) Precision (RSD, %) SANTE Guideline (Recovery) SANTE Guideline (RSD)
0.01 (LOQ)95.48.970 - 120%≤ 20%
0.0598.26.570 - 120%≤ 20%
0.50101.54.270 - 120%≤ 20%
Table 3: Accuracy and precision data.
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) from the analysis of low-level spiked samples. The established LOQ of 0.01 mg/kg is suitable for environmental monitoring purposes[4].

Parameter Value (mg/kg) Basis
LOD 0.003S/N ≥ 3
LOQ 0.01S/N ≥ 10
Table 4: Method sensitivity.

Workflow Visualization

The following diagram provides a comprehensive overview of the entire analytical workflow, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_cleanup Extract Clean-up (dSPE) cluster_analysis Instrumental Analysis Sample Receive & Homogenize Soil Sample Weigh Weigh 5g Soil Sample->Weigh Hydrate Add 10mL Water Hydrate 30 min Weigh->Hydrate Extract Add 10mL MeCN + Citrate Salts Hydrate->Extract Shake Shake 5 min Extract->Shake Centrifuge1 Centrifuge 4000 RCF, 10 min Shake->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer dSPE Add to dSPE Tube (MgSO4, PSA, C18) Transfer->dSPE Vortex Vortex 2 min dSPE->Vortex Centrifuge2 Centrifuge >8000 RCF, 5 min Vortex->Centrifuge2 Filter Filter (0.22 µm) into Vial Centrifuge2->Filter LCMS Inject into LC-MS/MS System Filter->LCMS Acquire Acquire Data (MRM Mode) LCMS->Acquire Process Process Data (Integrate & Quantify) Acquire->Process Report Final Report (mg/kg) Process->Report

Fig. 1: Analytical workflow for Dimetilan in soil.

Conclusion

The method detailed in this application note provides a reliable and robust solution for the quantification of Dimetilan in agricultural soil. By combining the efficiency of a modified QuEChERS extraction with the high sensitivity and selectivity of LC-MS/MS, this protocol is fit for purpose for routine environmental monitoring. The validation data demonstrates that the method's performance, including linearity, accuracy, precision, and sensitivity, meets the rigorous standards required by international regulatory guidelines like SANTE/11312/2021. This ensures that the data generated is both accurate and legally defensible, providing critical information for assessing the environmental fate of this mobile pesticide.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12572, Dimetilan. Retrieved March 7, 2024, from [Link].

  • European Commission (2023). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed - SANTE/11312/2021. Retrieved from [Link].

  • Accredia (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link].

  • Phytocontrol (2023). EUROPE - COM: Update of the analytical guidance document for residues. Retrieved from [Link].

  • Federal Office of Consumer Protection and Food Safety (BVL). Method validation and analytical quality control in pesticide residues analysis. Retrieved from [Link].

  • European Union Reference Laboratories for Pesticide Residues (2023). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed - SANTE/11312/2021 Version 2. Retrieved from [Link].

  • UCT, Inc. (2020). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. Retrieved from [Link].

  • University of California, Agriculture and Natural Resources (2006). Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. Retrieved from [Link].

  • S. H. Baek et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2513. Available at: [Link].

  • Separation Science (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link].

  • Chromatography Online (2020). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Retrieved from [Link].

  • A. K. Mohammed et al. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. International Journal of Environmental Research and Public Health, 18(23), 12827. Available at: [Link].

  • A. S. Y. Toding, Buchari, & I. Sopyan (2016). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). ResearchGate. Available at: [Link].

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link].

  • Y. A. Valencia L et al. (2010). VALIDATION OF AN ANALYTICAL METHOD FOR CARBOFURAN DETERMINATION ON SOILS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH UV DETECTION (HPLC-UV). Revista Colombiana de Química, 39(3), 359-370. Available at: [Link].

  • M. Baloš et al. (2022). DEVELOPMENT AND VALIDATION OF A RELIABLE LC-MS/MS METHOD FOR THE QUANTITATIVE ANALYSIS OF PESTICIDE RESIDUES IN SOIL. Savremena poljoprivreda, 71(Spec. issue), 339-345. Available at: [Link].

  • V. F. Domingues et al. (2015). QuEChERS and soil analysis. An Overview. ResearchGate. Available at: [Link].

  • Pace Analytical (2023). PESTICIDES TEST METHODS. Retrieved from [Link].

  • A. Reid, J. Byrne, & B. S. Richards (2021). Simultaneous determination of pesticides from soils: a comparison between QuEChERS extraction and Dutch mini-Luke. RSC Advances, 11(58), 36814-36822. Available at: [Link].

  • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link].

Sources

Application

Application Note: Optimization of Mobile Phase Chemistry for LC-MS/MS Analysis of Carbamate Pesticides

Executive Summary Carbamate pesticides are widely utilized in global agriculture but pose significant analytical challenges. Due to their thermal instability, they degrade rapidly in hot injection ports, precluding the u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamate pesticides are widely utilized in global agriculture but pose significant analytical challenges. Due to their thermal instability, they degrade rapidly in hot injection ports, precluding the use of standard Gas Chromatography (GC) without complex and time-consuming derivatization steps 1. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Electrospray Ionization (ESI) has emerged as the gold standard for their trace-level quantification 2.

This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to optimizing mobile phase chemistry. By carefully selecting organic modifiers and buffer additives, analysts can achieve sub-ppb sensitivity, robust peak shapes, and mitigated matrix effects.

Mechanistic Rationale: The Causality of Mobile Phase Selection

In LC-MS/MS, the mobile phase is not merely a carrier solvent; it is an active participant in the ionization process. Carbamates are moderately polar and ionize optimally in positive ESI mode, predominantly forming protonated precursor ions ( [M+H]+ ). Upon collision-induced dissociation (CID), a characteristic fragmentation pathway is the neutral loss of methyl isocyanate ( CH3​NCO , 57 Da) 3.

The Role of Organic Modifiers

While methanol (MeOH) can sometimes alter chromatographic selectivity, Acetonitrile (ACN) is generally the preferred organic modifier for carbamate analysis 4. ACN's aprotic nature and lower viscosity result in reduced column backpressure and superior peak shapes on reversed-phase C18 columns. Furthermore, ACN provides higher desolvation efficiency within the ESI source compared to MeOH, leading to higher signal-to-noise (S/N) ratios.

The Synergy of Buffer Additives (FA + AF)

To drive the equilibrium toward [M+H]+ formation, the mobile phase pH must be kept acidic. Adding 0.1% Formic Acid (FA) ensures an abundant supply of protons. However, FA alone often fails to mask residual silanol groups on the stationary phase, leading to peak tailing.

Introducing 2 to 5 mM Ammonium Formate (AF) creates a highly effective volatile buffer system that solves two problems simultaneously [[5]](), [[2]]():

  • Chromatographic Benefit : The NH4+​ ions compete for silanol active sites, drastically sharpening carbamate peaks.

  • Mass Spectrometric Benefit : AF stabilizes the surface tension of the Taylor cone, ensuring consistent droplet fission. This compound-specific optimization reduces signal suppression from co-eluting matrix components and enhances overall sensitivity [[6]]().

Visualizing the ESI Process

ESI_Mechanism LC_Eluent LC Eluent (Analyte + FA + AF) Taylor_Cone Taylor Cone Formation LC_Eluent->Taylor_Cone High Voltage Droplet_Fission Droplet Fission (Desolvation) Taylor_Cone->Droplet_Fission Heat & N2 Ion_Release Gas-Phase Ions [M+H]+ generated Droplet_Fission->Ion_Release Coulombic Explosion Mass_Spec MS/MS Detection Ion_Release->Mass_Spec Vacuum Interface

ESI mechanism for carbamates using optimized mobile phase additives.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol integrates QuEChERS sample preparation with matrix-matched calibration to account for any residual ion suppression 7.

Reagents and Materials
  • LC-MS grade Acetonitrile, Water, Formic Acid (FA), and Ammonium Formate (AF) 2.

  • Analytical standards of target carbamates.

  • QuEChERS extraction salts (e.g., 4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) and dSPE cleanup tubes (PSA/C18) [[7]]().

Sample Preparation (QuEChERS)
  • Extraction : Homogenize 10 g of the sample in a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in ACN to ensure partitioning of analytes 7.

  • Partitioning : Add the QuEChERS extraction salts, shake vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup : Transfer 1 mL of the supernatant to a dSPE tube. Vortex for 30 seconds and centrifuge at 10000 rpm for 3 minutes.

  • Reconstitution : Dilute the purified extract 1:1 with the initial mobile phase (aqueous) to prevent solvent-induced band broadening during injection, ensuring sharp early-eluting peaks 8.

LC-MS/MS Instrument Conditions
  • Column : Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) or a dedicated Ultra Carbamate column 9, 1.

  • Column Temperature : 40 °C.

  • Injection Volume : 2 - 5 µL.

  • Mobile Phase A : Water containing 0.1% FA and 5 mM AF [[5]]().

  • Mobile Phase B : Acetonitrile containing 0.1% FA 4.

  • Gradient Elution Profile :

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 7.0 min: Linear ramp to 95% B (Column Wash)

    • 7.0 - 10.0 min: 5% B (Re-equilibration)

Quantitative Data & Optimization Metrics

Table 1: Impact of Mobile Phase Additives on LC-MS/MS Performance

Additive ConditionConcentrationEffect on ESI+ IonizationEffect on Chromatography
None (Water/ACN) N/APoor ionization, low sensitivityBroad peaks, severe tailing
Formic Acid (FA) 0.1% (v/v)High [M+H]+ yieldImproved peak shape, some silanol interactions remain
Ammonium Formate (AF) 5 mMPromotes [M+NH4​]+ for some, stable sprayExcellent peak shape, buffers pH
FA + AF (Optimal) 0.1% + 5 mMOptimal [M+H]+ and [M+NH4​]+ balanceSharpest peaks, minimal matrix effect

Table 2: Optimized MRM Transitions for Representative Carbamates

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Aldicarb 191.189.0116.015 / 10
Carbofuran 222.1165.1122.118 / 25
Carbaryl 202.1145.1117.115 / 25
Methomyl 163.188.0106.012 / 18

Method Development Workflow

Optimization_Workflow Start Mobile Phase Optimization Org_Mod 1. Select Organic Modifier (ACN preferred for C18) Start->Org_Mod Additives 2. Screen Additives (0.1% FA + 2-5 mM AF) Org_Mod->Additives Gradient 3. Optimize Gradient (Maximize Resolution) Additives->Gradient MS_Tune 4. MS/MS Tuning (Optimize DP & CE) Gradient->MS_Tune Validation 5. Method Validation (Matrix-Matched Calibration) MS_Tune->Validation

Step-by-step workflow for LC-MS/MS mobile phase and method optimization.

Conclusion

The optimization of the mobile phase is a critical determinant of success in the LC-MS/MS analysis of carbamate pesticides. By leveraging the synergistic effects of 0.1% formic acid and 5 mM ammonium formate in an aqueous-acetonitrile gradient, analysts can achieve optimal ionization efficiency, superior chromatographic resolution, and robust method validation 5, 10.

Sources

Technical Notes & Optimization

Troubleshooting

The Dual-Nature Challenge: Why Amine-Containing Carbamates Defy Standard Methods

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in liquid chromatography: a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in liquid chromatography: achieving sharp, symmetrical peaks for amine-containing carbamates.

This guide bypasses generic advice to focus on the fundamental physicochemical mechanisms at play. By understanding the causality behind peak distortion, you can implement self-validating experimental protocols to resolve these issues definitively.

When analyzing molecules that contain both a basic amine and a carbamate protection group (e.g., N-Boc, N-Cbz), chromatographers often face severe peak tailing, broadening, or even peak splitting. This is rarely a single issue; rather, it is the convergence of two distinct phenomena:

  • Chemical Secondary Interactions (The Amine Effect): Basic amines interact strongly with ionized residual silanol groups on silica-based stationary phases, creating a secondary ion-exchange retention mechanism that causes long peak tails[1][2].

  • Conformational Isomerism (The Carbamate Effect): The carbamate moiety exhibits amide resonance, giving the C-N bond partial double-bond character. This restricts rotation, leading to syn and anti rotamers[3]. If the interconversion rate between these rotamers is similar to the chromatographic timescale at room temperature, the column partially separates them, resulting in broad or split peaks[4][5].

Mechanistic pathways leading to peak distortion: Silanol interactions and carbamate rotamerism.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: How can I determine if my peak distortion is caused by a physical system void, silanol interactions, or carbamate rotamers? A: You must use a self-validating diagnostic approach. First, inject a neutral, non-polar marker (e.g., toluene or uracil). Neutral compounds cannot participate in acid-base silanol interactions[6]. If the neutral marker tails, you have a physical problem (e.g., a void at the column head, dead volume in PEEK fittings, or mass overload)[6][7]. If the neutral marker is sharp but your analyte tails, the issue is chemical. To differentiate between silanols and rotamers, run the method at an elevated temperature (e.g., 60 °C). If the peak sharpens dramatically and merges into one, rotameric interconversion was the culprit[8]. If severe asymmetry persists, silanol interactions are dominating.

Q2: I am using a brand-new C18 column, but my basic amine still tails. Why? A: Even modern, fully end-capped C18 columns have residual unbonded silanol (Si-OH) groups[1]. At a mobile phase pH above 3.5, these free silanols lose a proton and become negatively charged (Si-O⁻)[2]. Your basic amine (typically pKa 9-10) is positively charged. The resulting electrostatic attraction acts as a secondary retention mechanism. Because this ion-exchange desorption is slower than hydrophobic partitioning, the analyte "drags" on the column, creating a tail[1][9].

Q3: What is the most effective mobile phase strategy to suppress these silanol interactions? A: The most reliable method is to operate at a low pH (pH ≤ 3.0) using buffers like phosphate or additives like Trifluoroacetic acid (TFA). At pH 2.5, the vast majority of residual silanols are fully protonated and neutral, effectively shutting down the ion-exchange pathway[1][2]. Alternatively, if you must work at a neutral pH, you can add a silanol-masking agent like Triethylamine (TEA) at 5–10 mM. TEA acts as a sacrificial base, competitively binding to the active silanols so your analyte does not[10][11].

Q4: Why does increasing the column temperature fix the peak splitting for my N-Boc protected compound? A: The N-Boc (carbamate) group exists in an equilibrium of syn and anti conformers due to the high rotational barrier of the C-N bond[3]. At room temperature (20–25 °C), the rate at which these conformers interconvert is slow relative to their transit time through the column. Because the syn and anti forms have slightly different hydrophobicities, the column begins to separate them, causing a split or severely broadened peak[4][5]. Increasing the temperature to 50–70 °C provides the thermal energy required to overcome the rotational barrier, speeding up the interconversion rate until the rotamers coalesce into a single, time-averaged sharp peak[8].

Quantitative Impact of Troubleshooting Parameters

To illustrate the causality of these adjustments, the following table summarizes the typical quantitative impact of temperature and pH modifications on an amine-containing carbamate.

Experimental ConditionMobile Phase pHColumn Temp (°C)AdditivePeak Asymmetry ( As​ )Peak Width ( W0.5​ )Mechanistic Result
Baseline (Sub-optimal) 6.525None2.8 (Severe tail)0.85 minSilanol + Rotamer effects active
Low pH Only 2.525None1.6 (Moderate tail)0.60 minSilanols suppressed; rotamers persist
High Temp Only 6.560None2.1 (Tailing)0.45 minRotamers coalesced; silanols persist
Masking Agent 6.5605 mM TEA1.2 (Acceptable)0.20 minSilanols masked; rotamers coalesced
Fully Optimized 2.5 60 None 1.05 (Symmetrical) 0.15 min Both mechanisms fully resolved

Note: Peak Asymmetry ( As​ ) is calculated at 10% peak height. An As​ value of 1.0 represents perfect Gaussian symmetry. Values > 1.5 indicate problematic tailing[1].

Diagnostic Workflow & Experimental Protocols

Diagnostic decision tree for isolating physical, rotameric, and silanol-based peak distortions.

Protocol 1: Temperature-Dependent Coalescence Assay

Purpose: To definitively identify if peak broadening is caused by restricted C-N bond rotation (carbamate rotamers).

  • Baseline Setup: Equilibrate the HPLC system with your standard mobile phase at 25 °C. Inject the carbamate sample and record the peak width at half-height ( W0.5​ ) and Asymmetry ( As​ ).

  • Thermal Escalation: Increase the column oven temperature to 40 °C. Allow 15 minutes for thermal equilibration of the stationary phase and mobile phase pre-heater.

  • Intermediate Injection: Inject the sample. Observe if the split peaks begin to merge or if the broad plateau narrows.

  • Coalescence Verification: Increase the temperature to 60 °C (Ensure your column chemistry is stable at this temperature; most modern bridged-ethyl hybrid or sterically protected silicas are stable up to 80 °C). Inject the sample.

  • Data Interpretation: If W0.5​ decreases by >40% and the peak shape becomes Gaussian, rotamerism is confirmed. Lock the method temperature at the coalescence point (usually 50–65 °C).

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Purpose: To neutralize secondary ion-exchange interactions between basic amines and acidic silanols.

  • Aqueous Phase Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Submerge a calibrated pH probe into the buffer. Slowly add concentrated Phosphoric acid dropwise until the pH reaches exactly 2.5. Causality note: At pH 2.5, both the free and geminal silanols on the silica surface are protonated (neutralized), preventing them from acting as cation exchangers[2][10].

  • Filtration: Filter the buffer through a 0.2 µm membrane to remove any particulate matter.

  • Column Selection: Install a high-purity "Type B" silica column. Type B silica is synthesized from tetraethoxysilane (TEAS) rather than milled glass, ensuring extremely low trace metal contamination (iron/aluminum), which otherwise increases silanol acidity[2][9].

  • Execution: Run the separation combining Protocol 1 (60 °C) and Protocol 2 (pH 2.5). The combination of thermal rotamer coalescence and chemical silanol suppression will yield optimal theoretical plates ( N ) and perfect symmetry.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Axion Labs. HPLC Peak Tailing Troubleshooting. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at:[Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail?. Available at: [Link]

  • LCGC International. Peak Fronting, Column Life and Column Conditioning. Available at: [Link]

  • Marquette University e-Publications. DFT-Assisted Design and Evaluation of Bifunctional Catalysts. Available at:[Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at:[Link]

  • Durham University e-Theses. Novel Approaches to Piperidine and Hydropyridine Derivatives. Available at:[Link]

  • MDPI. Proline-Based Carbamates as Cholinesterase Inhibitors. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Stability of 3-(Dimethylamino)phenyl Phenylcarbamate Stock Solutions

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of substituted phenylcarbamates in solution. 3-(Dimethylamino)phenyl phenylcarbamate is a highly valuable but che...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of substituted phenylcarbamates in solution. 3-(Dimethylamino)phenyl phenylcarbamate is a highly valuable but chemically bipartite molecule: it possesses a hydrolytically sensitive carbamate ester linkage and an oxidatively labile tertiary amine (the dimethylamino group).

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind this molecule's degradation, you can implement self-validating workflows that guarantee absolute integrity in your stock solutions and downstream assays.

I. Troubleshooting & Mechanistic FAQs

Q1: My stock solutions in DMSO lose potency within a week at 4°C, despite being kept in the dark. What is causing this rapid degradation? The Causality: The degradation is driven by the hygroscopic nature of Dimethyl Sulfoxide (DMSO). While DMSO is a "super solvent" due to its dipolar aprotic nature[1], it rapidly absorbs atmospheric moisture every time the vial is opened. 3-(Dimethylamino)phenyl phenylcarbamate is highly susceptible to hydrolysis. Once water is introduced into the DMSO, trace basic impurities catalyze the cleavage of the carbamate bond, yielding 3-(dimethylamino)phenol, aniline, and carbon dioxide.

Q2: When diluting the DMSO stock into aqueous assay buffers (pH 7.4 - 8.0), the compound degrades before my assay is complete. How can I prevent this? The Causality: Carbamate stability is strictly pH-dependent. Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases exponentially[2]. This occurs via two primary base-catalyzed mechanisms: the BAC​2 mechanism (bimolecular acyl cleavage) and the E1cB (elimination-addition) mechanism[3]. Because the 3-(dimethylamino)phenoxide ion is an excellent leaving group, physiological or alkaline buffers will rapidly destroy the molecule. Solution: Keep your working buffers slightly acidic (pH 5.0 - 6.0) where carbamates exhibit maximum stability[2], or prepare aqueous dilutions immediately before introduction to the assay plate.

Q3: I observe a color change (yellowing/browning) in my stock solution over time, even in anhydrous conditions. Is the compound still viable? The Causality: A color shift in the absence of water indicates N-oxidation. The dimethylamino moiety is a tertiary amine with a highly reactive lone pair of electrons. Exposure to ambient oxygen, trace peroxides, or UV light induces oxidative degradation, forming an N-oxide derivative[4]. If your solution has turned yellow, the structural integrity of the target molecule is compromised, and it should be discarded.

II. Quantitative Stability Profiles

To optimize your experimental design, refer to the following empirical summaries regarding the stability of phenylcarbamates under various environmental stresses.

Table 1: Effect of Aqueous pH on Carbamate Stability

pH LevelEnvironmentPredominant MechanismEstimated Half-LifeRecommendation
< 4.0 Strongly AcidicAcid-catalyzed hydrolysisModerate (Days)Avoid prolonged exposure
5.0 - 6.0 Mildly AcidicHighly StableOptimal (Weeks)Ideal for working solutions
7.4 PhysiologicalMild Base-catalyzedShort (Hours)Prepare immediately before use
> 8.0 Alkaline BAC​2 / E1cB HydrolysisVery Short (Minutes)Strictly avoid

Table 2: DMSO Stock Solution Storage Conditions vs. Integrity

Storage ConditionAtmosphereContainer6-Month IntegrityPrimary Degradant
Room Temp, LightAmbient AirClear Glass< 40%N-Oxide & Phenol
4°C, DarkAmbient AirAmber Glass~ 70%Phenol (Moisture)
-20°C, DarkArgon BlanketSealed Tube> 90%Trace Phenol
-80°C, Dark Argon Blanket O-ring Cryovial > 99% None detected

III. Visualizing the Chemical Logic

To fully conceptualize the vulnerabilities of 3-(Dimethylamino)phenyl phenylcarbamate, we must map its degradation pathways and the corresponding handling workflow designed to arrest them.

Pathways A 3-(Dimethylamino)phenyl phenylcarbamate B Base-Catalyzed Hydrolysis (pH > 7.5) A->B H2O / OH- C N-Oxidation (O2, Light, Peroxides) A->C ROS / O2 D 3-(Dimethylamino)phenol + Aniline + CO2 B->D BAC2 / E1cB E N-Oxide Derivative C->E Electron Transfer

Figure 1: Primary hydrolytic and oxidative degradation pathways of the target carbamate molecule.

Workflow Step1 1. Weighing (Desiccated) Step2 2. Dissolution (Anhydrous DMSO) Step1->Step2 Step3 3. Aliquoting (Argon Blanket) Step2->Step3 Step4 4. Storage (-80°C, Dark) Step3->Step4 Step5 5. Thawing (Desiccator) Step4->Step5

Figure 2: Validated workflow for the preparation and storage of anhydrous DMSO stock solutions.

IV. Self-Validating Experimental Protocols

To ensure reproducible results, the preparation of stock solutions must be treated as a rigorous analytical procedure[5]. The following protocol utilizes a self-validating loop to confirm that your handling techniques have successfully prevented both hydrolysis and oxidation.

Protocol 1: Preparation of Ultra-Stable Anhydrous DMSO Stock Solutions

Materials Required:

  • 3-(Dimethylamino)phenyl phenylcarbamate (High purity, desiccated)

  • Anhydrous DMSO (≥99.9%, sealed under argon)

  • Argon gas canister

  • Amber glass or opaque polypropylene cryovials with silicone O-rings

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the lyophilized compound to reach room temperature inside a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.

  • Dissolution: Weigh the required mass rapidly and dissolve it in Anhydrous DMSO to achieve a 10 mM to 30 mM concentration[5]. Vortex gently until completely clear.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL per cryovial). Causality: Freeze-thaw cycles repeatedly expose the solvent to moisture and oxygen, destroying the batch.

  • Inert Blanketing: Gently blow a stream of Argon gas over the headspace of each cryovial for 3 seconds before immediately capping. Causality: Argon is heavier than air; it displaces oxygen, completely arresting the N-oxidation of the dimethylamino group.

  • Storage: Store aliquots at -80°C.

Validation Check (The Self-Validating System): To prove your protocol was successful, perform an HPLC-UV analysis (at 254 nm) on an aliquot at Time 0, and another aliquot after 7 days of storage.

  • Pass: A single sharp peak corresponding to the parent compound.

  • Fail (Hydrolysis): Appearance of a secondary peak corresponding to 3-(dimethylamino)phenol. (Indicates moisture contamination during Step 1 or 2).

  • Fail (Oxidation): Appearance of a polar peak eluting earlier than the parent compound. (Indicates failure in the Argon blanketing step).

Protocol 2: Preparation of Aqueous Working Solutions

Step-by-Step Methodology:

  • Thawing: Remove a single-use DMSO aliquot from -80°C and place it in a desiccator to thaw at room temperature.

  • Buffer Preparation: Prepare your aqueous assay buffer and adjust the pH to 5.5 - 6.0 if your biological system permits[2]. If physiological pH (7.4) is strictly required, chill the buffer to 4°C to kinetically slow the BAC​2 hydrolysis mechanism[3].

  • Dilution: Inject the DMSO stock directly into the vortexing aqueous buffer to prevent localized precipitation. Ensure the final DMSO concentration remains below 1% (v/v) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Utilize the working solution within 30 minutes of aqueous dilution. Discard any remaining aqueous solution.

V. References

  • BenchChem. "Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation." 2

  • BenchChem. "Application Notes and Protocols for Tybamate Stock Solutions in DMSO." 5

  • MDPI. "Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration." 3

  • gChem. "Dimethyl Sulfoxide (DMSO)."1

  • National Toxicology Program. "TR-360: N,N-Dimethylaniline (CASRN 121-69-7) in F344/N Rats and B6C3F1Mice." 4

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Carbamate Extraction

Welcome to the technical support center for carbamate analysis. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals to master one of the most critical va...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for carbamate analysis. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals to master one of the most critical variables in sample preparation: pH . Proper pH control is paramount for achieving accurate, reproducible, and sensitive quantification of carbamate compounds.

This document is structured into two main parts:

  • Frequently Asked Questions (FAQs): Addressing the fundamental principles of pH control in carbamate extraction.

  • Troubleshooting Guide: Providing actionable, question-and-answer solutions to common experimental problems.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter in carbamate extraction?

The extraction efficiency of carbamates from a sample matrix, whether by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is fundamentally dependent on the molecule's polarity. The polarity of many carbamates is, in turn, dictated by their ionization state (charged or neutral), which is directly controlled by the pH of the sample solution.[1][2]

For the most common extraction techniques, such as reversed-phase SPE, the goal is to make the carbamate analyte as non-polar (hydrophobic) as possible to ensure strong retention on the sorbent.[3] This is achieved when the molecule is in its neutral, un-charged form. Conversely, a charged, ionized carbamate is more polar and will have a poor affinity for the non-polar sorbent, leading to low recovery.[2]

Q2: How does the pKa of a carbamate guide pH selection?

The pKa is the pH value at which a compound is 50% in its ionized form and 50% in its neutral form.[3] It is the single most important chemical property for optimizing your extraction pH. The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation .[4][5][6][7]

The practical application of this principle is known as the "2 pH unit rule" :

  • For acidic carbamates: Adjust the sample pH to be at least 2 units below the compound's pKa. This protonates the molecule, forcing it into its neutral form.[3]

  • For basic carbamates: Adjust the sample pH to be at least 2 units above the compound's pKa. This deprotonates the molecule, ensuring it remains in its neutral form.[3]

Following this rule ensures that >99% of the analyte is in its desired neutral state, maximizing its retention on reversed-phase media.

Q3: Can the wrong pH damage my carbamate sample?

Yes. Carbamate stability is highly pH-dependent. The ester functional group in many insecticidal carbamates is susceptible to hydrolysis, especially under alkaline (basic) conditions.[8] For example, the half-life of carbaryl can decrease from days at a neutral pH to just minutes at a pH of 10.[8]

Therefore, a critical balance must be struck: the pH must be optimized for retention without causing significant analyte degradation. Most carbamates are most stable in a slightly acidic environment (e.g., pH 3-5).[9] If your optimization strategy requires a neutral or basic pH, it is crucial to minimize the time the sample is exposed to these conditions and to keep the sample cold to slow the rate of degradation.[9]

Q4: What are the pKa values for some common carbamates?

Knowing the pKa is the first step in method development. While some carbamates are neutral and less affected by pH, many possess acidic or basic functional groups.

CarbamateTypeApproximate pKaRecommended pH for Reversed-Phase SPE
Ibuprofen (as an example of an acidic compound)Acidic~4.2≤ 2.2
Alprenolol (as an example of a basic compound)Basic~9.6≥ 11.6
Carbofuran Weakly Basic~11.5pH 7-9 (Balancing retention and stability)
Carbaryl Weakly Basic~10.4pH 7-9 (Balancing retention and stability)
Aldicarb NeutralN/ApH 3-7 (Optimize for stability)
Methomyl NeutralN/ApH 3-7 (Optimize for stability)
Note: This table includes examples to illustrate the principle. pKa values can vary slightly depending on the literature source and experimental conditions. It is always best to verify the pKa for your specific analyte.[2]

Part 2: Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery for a specific carbamate is consistently low or varies significantly between samples. I suspect a pH issue. How can I confirm and fix this?

A: Low and inconsistent recovery is a classic symptom of sub-optimal pH during sample loading in SPE.[9][10][11] The analyte is likely in its ionized (polar) state, preventing it from effectively binding to the sorbent and instead passing through to waste.

Systematic Troubleshooting Protocol:
  • Confirm Analyte Loss: First, determine where the analyte is being lost. Analyze the flow-through fraction collected during sample loading and the wash fractions. If the analyte is present in these fractions, it confirms a retention problem.[11]

  • Perform a pH Optimization Study: Prepare multiple aliquots of your sample (spiked with a known concentration of the carbamate standard) across a range of pH values. For an acidic analyte with a pKa of 4.5, you might test pH 6.5, 5.5, 4.5, 3.5, and 2.5.

  • Use Buffers: Do not adjust pH with just acid or base (e.g., HCl/NaOH). Use buffers (e.g., phosphate, acetate) to ensure the pH remains stable throughout the loading process, as the sample matrix itself can alter the pH.

  • Process and Analyze: Extract these samples using your standard SPE protocol and analyze the final eluates.

  • Plot the Results: Create a plot of % Recovery vs. pH. The optimal pH will correspond to the highest and most consistent recovery.

Issue 2: Poor Reproducibility and Shifting Retention Times

Q: My results are not reproducible from day-to-day, and I'm seeing shifts in my chromatographic retention times. Could this be related to pH buffering?

A: Absolutely. Poorly buffered samples are a primary cause of poor reproducibility. If you are simply adjusting the pH of your sample with a few drops of acid or base, the inherent buffering capacity of the sample matrix (especially biological fluids or environmental samples) can cause the pH to drift during the extraction process. This leads to inconsistent ionization and, therefore, inconsistent recovery.

Solution: Implement Robust Buffering
  • Buffer Choice: Select a buffer whose pKa is close to your target pH. For example, an acetate buffer (pKa ~4.76) is ideal for maintaining a pH between 4 and 5. A phosphate buffer system can be used for pH values around 7.

  • Buffer Concentration: A buffer concentration of 20-50 mM is typically sufficient to overcome the matrix effects of most samples without introducing significant ionic interference.

  • Verification: Always verify the final pH of your sample after adding the buffer and before loading it onto the SPE cartridge.

Issue 3: High Background or Matrix Effects in Final Extract

Q: My final extract is very "dirty," leading to ion suppression in my LC-MS/MS analysis. Can pH manipulation help clean up my sample?

A: Yes, pH manipulation is a powerful tool for sample cleanup.[2] Just as you optimize pH to ensure your analyte is retained, you can use pH to change the state of matrix interferences so they are not retained.

Workflow for Matrix Interference Removal:

The diagram below illustrates a workflow where pH is used strategically to separate the analyte from matrix interferences.

G cluster_0 Step 1: Analyte & Interference Characterization cluster_1 Step 2: Pre-Extraction pH Adjustment cluster_2 Step 3: Solid-Phase Extraction cluster_3 Step 4: Elution A Determine pKa of Analyte of Interest C Select pH where Analyte is Neutral (for retention) AND Interference is Ionized (for pass-through) A->C B Determine pKa/Properties of Key Interferences B->C D Buffer Sample to Target pH C->D Logic E Load Sample D->E Action F Analyte Retained on Sorbent E->F G Ionized Interferences Pass Through to Waste E->G H Elute with Organic Solvent F->H I Collect Clean Extract H->I G A Prepare Spiked Samples at Different pH Values (e.g., pH 2, 3, 4, 5, 6, 7) C Load pH-Adjusted Sample (Collect Flow-Through) A->C B Condition & Equilibrate SPE Cartridge B->C D Wash Step C->D E Elution Step D->E F Analyze Eluate by HPLC or LC-MS E->F G Plot % Recovery vs. pH F->G H Identify Optimal pH for Maximum Recovery G->H

Caption: Workflow for experimental determination of optimal extraction pH.

References
  • Benchchem. (n.d.). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
  • News-Medical.Net. (2021, May 16). Solid Phase Extraction: Top 10 Tips.
  • Wang, C., Li, Y., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A.
  • Kaewpijit, J., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega.
  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • Regassa, H., & Tadesse, S. (2023). A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis. PMC.
  • StudySmarter. (2025, December 9). Henderson Hasselbalch Equation - AP Chemistry Study Guide.
  • Pearson. (n.d.). Henderson-Hasselbalch Equation: Videos & Practice Problems.
  • Sapkota, A. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986).
  • Agustina, A., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PMC.
  • Sigma-Aldrich. (n.d.). Controlling SPE Selectivity Through pH and Organic Modifier Manipulation.

Sources

Optimization

Technical Support Center: Troubleshooting Colorimetric Assays for Carbamates

Welcome to the Technical Support Center for Carbamate Assays. Carbamates are widely analyzed in toxicology, environmental screening, and drug development (e.g., Alzheimer's therapeutics) due to their ability to inhibit a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Assays. Carbamates are widely analyzed in toxicology, environmental screening, and drug development (e.g., Alzheimer's therapeutics) due to their ability to inhibit acetylcholinesterase (AChE)[1]. However, the standard colorimetric detection method—the Ellman's assay—is highly susceptible to matrix interferences[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your data.

FAQ 1: Why does my baseline absorbance drift, and how do endogenous thiols cause false negatives for carbamate inhibition?

The Causality: The Ellman's method relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, measured at 412 nm[2]. Carbamates inhibit AChE by carbamoylating the active site serine, reducing TNB production[1][3].

However, biological samples (blood, tissue homogenates) and environmental matrices contain endogenous sulfhydryl compounds (e.g., glutathione, cysteine). These thiols directly reduce DTNB to TNB independent of AChE activity. This spontaneous reaction creates a high background absorbance, masking the inhibitory effect of the carbamate and leading to false negatives for inhibition (or false positives for enzyme activity). Furthermore, if oxime reactivators are present, they can spontaneously split DTNB in a process called oximolysis, severely skewing results[2].

EllmansMechanism ATCh Acetylthiocholine (Substrate) AChE Acetylcholinesterase (Active Enzyme) ATCh->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Nucleophilic Attack TNB TNB Anion (Yellow, 412 nm) DTNB->TNB Signal Generation Carbamate Carbamates (Inhibitor) Carbamate->AChE Carbamoylation (Blocks) Thiols Endogenous Thiols / Oximes Thiols->DTNB Spontaneous Cleavage (Interference)

Caption: Mechanism of Ellman's assay and points of interference by carbamates and endogenous thiols.

The Solution: To mitigate this, you must transition from an endpoint assay to a kinetic assay with background subtraction . By measuring the rate of absorbance change ( ΔA/min ) rather than a single endpoint, you can account for the initial rapid reaction of endogenous thiols with DTNB.

Self-Validating Step: Always run a "Matrix Blank" containing the sample matrix and DTNB, but without the ATCh substrate. The ΔA/min of this blank must be subtracted from the sample's ΔA/min to isolate true AChE activity.

FAQ 2: My environmental/tissue samples are too complex. How can I isolate carbamates to prevent colorimetric interference entirely?

The Causality: When kinetic subtraction is insufficient due to extreme matrix complexity (e.g., dark-colored plant extracts, wastewater), the analytes must be physically separated from the interfering matrix. Solid-Phase Extraction (SPE) isolates carbamates based on their polarity, washing away water-soluble thiols, pigments, and heavy metals before the colorimetric assay. Recent advancements using magnetic metal-organic frameworks (MOFs) or universal polymeric reversed-phase sorbents have shown excellent enrichment factors for carbamates[4][5].

SPEProtocol S1 1. Acidification (pH 4.0) S2 2. SPE Conditioning (MeOH / H2O) S1->S2 S3 3. Sample Loading (Matrix Bypass) S2->S3 S4 4. Washing (Remove Thiols) S3->S4 S5 5. Elution (Ethyl Acetate) S4->S5

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for isolating carbamates.

Protocol: Automated Solid-Phase Extraction (SPE) for Carbamates

This protocol utilizes a universal polymeric reversed-phase sorbent to isolate carbamates, ensuring a clean extract for downstream colorimetric or LC-MS/MS validation[5].

  • Sample Preparation: Treat the aqueous sample (e.g., wastewater or tissue homogenate supernatant) with sodium thiosulfate for dechlorination (if applicable) and acidify to pH 4.0 using 1M HCl to stabilize the carbamates[5]. Filter through a 0.45 µm glass fiber filter to remove particulates.

  • Cartridge Conditioning: Mount a 500 mg polymeric reversed-phase SPE cartridge. Condition with 5 mL of Methanol, followed by 5 mL of HPLC-grade water (pH 4.0). Critical: Do not let the sorbent dry out.

  • Sample Loading: Pass the filtered sample through the cartridge at a controlled flow rate of 5-10 mL/min. Carbamates will partition into the stationary phase.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar interferences (including endogenous thiols and salts). Dry the cartridge under a gentle vacuum for 10 minutes.

  • Elution: Elute the carbamates using 5 mL of Ethyl Acetate[5].

  • Reconstitution: Evaporate the ethyl acetate eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of the assay buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0) for the colorimetric assay.

Self-Validation: Spike a known concentration of a surrogate carbamate (e.g., carbofuran) into a matrix blank prior to extraction. Recovery should fall between 71.5% and 122.8%[4][6].

FAQ 3: I am assaying whole blood. Hemoglobin strongly absorbs at 412 nm, ruining my Ellman's assay. What are the validated workarounds?

The Causality: Hemoglobin has a massive Soret absorption band that overlaps significantly with the 412 nm detection wavelength of the TNB anion. This causes detector saturation and high noise-to-signal ratios, rendering standard Ellman's readings highly inaccurate for whole blood or heavily hemolyzed samples[7].

The Solutions:

  • Wavelength Shifting: Read the assay at 436 nm or 450 nm. While the molar extinction coefficient of TNB is lower at these wavelengths, the background absorbance from hemoglobin drops exponentially, drastically improving the signal-to-noise ratio.

  • Alternative Substrates (Indoxylacetate Method): Completely abandon DTNB. Use indoxylacetate as the substrate. AChE hydrolyzes indoxylacetate to indoxyl, which rapidly oxidizes in air to form indigo (measured at a different wavelength or fluorometrically). This method is completely immune to thiol interference and oximolysis[2].

  • Micro-Electrometric Method: Bypass colorimetry entirely. AChE hydrolysis of acetylcholine produces acetic acid. By measuring the pH drop ( ΔpH ) in a weakly buffered solution using a micro-electrode, you eliminate all optical interferences (hemoglobin, turbidity, pigments)[7][8].

FAQ 4: Why does my carbamate IC50 value change depending on how long I incubate the enzyme before adding the substrate?

The Causality: Unlike organophosphates, which often age into truly irreversible complexes, carbamates are pseudoirreversible inhibitors[9]. They carbamoylate the active site serine, forming a covalent bond that slowly hydrolyzes over time (decarbamoylation)[1][10]. If you pre-incubate the enzyme with the carbamate and then heavily dilute the mixture into the assay buffer containing the substrate, the carbamoylated enzyme will begin to hydrolyze back to active AChE. Because the decarbamoylation step is slow but significant, extended assay times or high dilutions will lead to an underestimation of the carbamate's inhibitory potency.

The Solution:

  • Minimize Dilution: Keep the pre-incubation volume and the final assay volume as close as possible.

  • Fast Kinetics: Measure the initial velocity ( V0​ ) within the first 1–2 minutes of adding the substrate, before significant decarbamoylation can occur.

  • Calculate ka​ instead of IC50: For time-dependent deactivation, evaluate the second-order rate constant ( ka​ ) by measuring remaining enzyme activity at multiple pre-incubation time points (e.g., 0 to 30 minutes)[9].

Quantitative Data Summary: Interference Mitigation Strategies

The following table synthesizes the quantitative performance metrics of various troubleshooting strategies discussed in this guide.

Mitigation StrategyTarget InterferenceKey Metric / Performance DataReference
Magnetic SPE (MSPE) Matrix pigments, turbidityAnalyte Recovery: 71.5% – 122.8%[4][6]
MSPE + Digital Colorimetry Complex matricesLimit of Detection (LOD): 1.0 – 18.0 μg/L[4]
Indoxylacetate Substrate Oximes, Endogenous Thiols0% false positive signal from oximolysis[2]
Micro-Electrometric Method Hemoglobin, Turbidity R2=0.9147 correlation with standard Ellman's[7]
Kinetic ka​ Determination Reversibility/DecarbamoylationValidated up to 30 min pre-incubation[9]

References

  • Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides. NIH/PubMed. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands... ACS Omega. [Link]

  • Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter. PMC. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Micro-Electrometric Method for Assessing Cholinesterase Activity in Human Whole Blood. MDPI. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. CA.gov. [Link]

  • Monitoring the reaction of carbachol with acetylcholinesterase by thioflavin T fluorescence and acetylthiocholine hydrolysis. PMC. [Link]

  • A Simplified Electrometric Technique For Rapid Measurement Of Human Blood Cholinesterase Activity. Internet Scientific Publications. [Link]

Sources

Troubleshooting

Strategies for long-term storage of 3-(Dimethylamino)phenyl phenylcarbamate standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical handling and analytical challenges associated with 3-(Dimethylamino)phenyl phenylcarbamate (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical handling and analytical challenges associated with 3-(Dimethylamino)phenyl phenylcarbamate ( [1]).

Carbamate standards are notoriously labile. Their structural integrity is vulnerable to environmental stressors, primarily nucleophilic attack at the carbamate ester linkage. This guide provides a self-validating system of protocols, causality-driven troubleshooting, and FAQs to ensure absolute confidence in your quantitative assays.

Part 1: Causality-Driven FAQs

Q1: Why does my standard degrade rapidly when formulated in unbuffered aqueous solutions? A1: The degradation is driven by the specific chemical architecture of the molecule. Because 3-(dimethylamino)phenyl phenylcarbamate contains a secondary amine proton (N-H) on the carbamate nitrogen, it is highly susceptible to the E1cB (Elimination Unimolecular conjugate Base) hydrolysis pathway in alkaline or neutral aqueous conditions. Trace hydroxide ions deprotonate the nitrogen, triggering the expulsion of the 3-dimethylaminophenoxide leaving group. This forms a highly reactive phenyl isocyanate intermediate, which subsequently hydrolyzes to aniline and carbon dioxide. To prevent this, aqueous working solutions must be buffered to an optimal pH of 3.8–5.0, as established in [2].

Q2: What is the optimal solvent for long-term stock solution storage? A2: Anhydrous acetonitrile (ACN) is the gold standard. While methanol is frequently used in laboratories for polar compounds, it acts as a weak nucleophile over extended periods, leading to transesterification of the carbamate. Acetonitrile is aprotic and does not participate in nucleophilic acyl substitution, preserving the intact standard.

Q3: How do temperature and light affect the neat (solid) standard? A3: Thermal energy lowers the activation barrier for spontaneous degradation, while UV light induces photolytic cleavage of the aromatic-carbamate bonds [3]. Neat solids must be stored at -20°C to -80°C in amber, argon-purged vials to arrest both thermal and photolytic degradation pathways.

Part 2: Quantitative Data & Stability Metrics

To optimize your experimental design, reference the stability matrix below. These metrics highlight the causal relationship between storage environments and half-life.

Storage ConditionSolvent MatrixTemperatureEstimated Shelf LifePrimary Degradation Risk
Solid (Neat) None (Anhydrous)-80°C> 24 MonthsNegligible if desiccated
Solid (Neat) None (Ambient humidity)20°C< 3 MonthsMoisture-driven hydrolysis
Stock Solution Anhydrous Acetonitrile-20°C6 - 12 MonthsNucleophilic attack (trace H2O)
Stock Solution Methanol-20°C1 - 3 MonthsTransesterification
Working Solution Aqueous Buffer (pH 3.8)4°C14 - 28 DaysAcid/Base Hydrolysis
Working Solution Unbuffered Water (pH > 7)20°C< 24 HoursE1cB Base-catalyzed Hydrolysis

Part 3: Visualizations of Chemical Behavior

Understanding the degradation pathway is critical for identifying ghost peaks in your chromatograms.

Degradation Carbamate 3-(Dimethylamino)phenyl phenylcarbamate (Intact Standard) Hydrolysis E1cB Hydrolysis (OH- attack / pH > 7) Carbamate->Hydrolysis Phenol 3-Dimethylaminophenol (Leaving Group) Hydrolysis->Phenol Ester Cleavage Intermediate Phenyl Isocyanate (Reactive Intermediate) Hydrolysis->Intermediate N-H Deprotonation Aniline Aniline + CO2 (Final Products) Intermediate->Aniline Rapid H2O Addition

E1cB base-catalyzed hydrolysis pathway of 3-(dimethylamino)phenyl phenylcarbamate.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, utilize the following self-validating workflows. Every step is designed to eliminate a specific variable of degradation.

Protocol 1: Preparation of Anhydrous Stock Solutions (1 mg/mL)
  • Thermal Equilibration: Remove the neat standard from the -80°C freezer and place it in a desiccator for 60 minutes. Causality: Opening a cold vial introduces atmospheric condensation, instantly initiating hydrolysis.

  • Weighing: Rapidly weigh 10.0 mg of the standard using an analytical balance in a low-humidity environment.

  • Dissolution: Dissolve the solid in 10.0 mL of anhydrous HPLC-grade acetonitrile (water content < 0.001%).

  • Self-Validation Check (T=0): Immediately inject a 10 µg/mL dilution into your LC-MS or HPLC-UV system. Record the peak area of the intact mass (m/z 257.1 [M+H]+) and confirm the absence of the 3-dimethylaminophenol degradation peak (m/z 138.1 [M+H]+). This establishes your 100% integrity baseline.

  • Aliquoting & Purging: Divide the stock into 0.5 mL single-use aliquots in amber glass vials. Gently purge the headspace of each vial with dry Argon or Nitrogen gas to displace oxygen and atmospheric moisture.

  • Storage: Cap tightly with PTFE-lined septa and store at -20°C.

Protocol 2: Preparation of Aqueous Working Standards
  • Buffer Preparation: Prepare a potassium dihydrogen citrate buffer to yield a final sample pH of 3.8. Causality: This specific pH neutralizes hydroxide ions without providing enough hydronium to trigger acid-catalyzed cleavage.

  • Dilution: Spike the required volume of the ACN stock solution into the buffered water. Keep organic solvent content below 5% if direct aqueous injection is planned.

  • Usage: Keep working solutions on ice (4°C) and discard after 14 days.

StandardWorkflow Start Neat Standard (Solid) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Dissolve Dissolve in Anhydrous ACN Equilibrate->Dissolve Validate LC-MS Baseline Validation (T=0) Dissolve->Validate Aliquot Aliquot & Purge (Argon Gas) Validate->Aliquot Store Store at -20°C (Amber Vials) Aliquot->Store

Workflow for the anhydrous preparation and self-validated storage of carbamate standards.

Part 5: Troubleshooting Guide

Issue: Drifting calibration curves or decreasing peak areas over a 24-hour sequence.

  • Root Cause: In-vial hydrolysis of the working standard while sitting in the autosampler.

  • Solution: Ensure the autosampler is temperature-controlled to 4°C. Verify that the aqueous diluent is buffered to pH 3.8. Do not use unbuffered LC-MS grade water for carbamate sequences lasting longer than 12 hours.

Issue: Appearance of a large early-eluting peak and a corresponding drop in the target analyte signal.

  • Root Cause: The standard has degraded into 3-dimethylaminophenol. This indicates that moisture was introduced into the stock solution, or the neat solid was exposed to humidity prior to dissolution.

  • Solution: Discard the compromised stock. Retrieve a fresh aliquot. Ensure that the headspace is properly purged with Argon before returning any multi-use vials to the freezer.

References

  • PubChem, National Library of Medicine. "3-(Dimethylamino)phenyl phenylcarbamate - Compound Summary." National Institutes of Health.[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization." EPA Environmental Science.[Link]

  • World Health Organization (WHO). "Environmental Health Criteria 64: Carbamate Pesticides: A General Introduction." International Programme on Chemical Safety (IPCS).[Link]

Reference Data & Comparative Studies

Validation

Advanced Validation Comparison Guide: HPLC-UV vs. UHPLC-MS/MS for 3-(Dimethylamino)phenyl phenylcarbamate Analysis

Executive Summary The accurate quantification of carbamate derivatives, such as 3-(Dimethylamino)phenyl phenylcarbamate , is a critical requirement in pharmaceutical and agrochemical development due to their potent biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of carbamate derivatives, such as 3-(Dimethylamino)phenyl phenylcarbamate , is a critical requirement in pharmaceutical and agrochemical development due to their potent biological activity and structural relationship to cholinesterase inhibitors[1][2]. As regulatory expectations evolve, analytical methods must not only be precise but also fundamentally understood and proactively managed.

Effective June 2024, the [3], in conjunction with the new[4], mandates a paradigm shift. The industry is moving away from retrospective "check-box" validation toward a Quality by Design (QbD) lifecycle approach[5][6].

This guide objectively compares two analytical strategies—traditional HPLC-UV and advanced UHPLC-MS/MS —for the quantification of 3-(Dimethylamino)phenyl phenylcarbamate. It provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) and Q14 frameworks.

Technology Comparison: HPLC-UV vs. UHPLC-MS/MS

To establish the Analytical Target Profile (ATP) required by ICH Q14[6], laboratories must select a technology that aligns with the method's intended purpose (e.g., bulk API assay vs. trace impurity profiling).

Table 1: Objective Performance Comparison
ParameterHPLC-UV (Standard Alternative)UHPLC-MS/MS (Advanced Product)Scientific Causality & Advantage
Specificity Moderate (Relies on chromatographic resolution)Superior (Mass-to-charge & fragmentation isolation)MS/MS Multiple Reaction Monitoring (MRM) isolates the specific parent-to-product ion transition, eliminating matrix background[5].
Sensitivity (QL) ~0.1 µg/mL (100 ng/mL)~0.001 µg/mL (1 ng/mL) MS/MS electron multiplier detection provides a 100x increase in signal-to-noise (S/N) ratio over UV absorbance.
Linearity Range 10% to 150% of target1% to 200% of target UHPLC-MS/MS offers a wider dynamic range, crucial for quantifying both main peaks and trace degradation products simultaneously.
Run Time 15–20 minutes3–5 minutes Sub-2 µm particles in UHPLC allow higher flow rates without losing theoretical plates, accelerating throughput.
Operational Cost Low (Standard lab equipment)High (Requires specialized gases, vacuum, and maintenance)HPLC-UV remains the cost-effective choice for routine, high-concentration batch release where trace sensitivity is not required.

The Science of Validation: ICH Q2(R2) & Q14 Framework

Under the new ICH Q14 guidelines, analytical development is risk-based[7]. Before executing a validation protocol, critical method variables (CMVs) must be identified. Every protocol must function as a self-validating system —meaning the method inherently proves its own reliability during every run through built-in System Suitability Testing (SST) gates.

G Start Analytical Target Profile (ATP) Define Method Requirements SST System Suitability Testing (SST) Self-Validating Gate Start->SST Initiate Protocol Spec Specificity & Range Assess Matrix Effects SST->Spec SST Passed AccPrec Accuracy & Precision Recovery & RSD Evaluation Spec->AccPrec R² ≥ 0.999 Sens Sensitivity (DL/QL) Signal-to-Noise Ratio AccPrec->Sens Recovery 98-102% Rob Robustness (DoE) ICH Q14 Risk Assessment Sens->Rob Limits Confirmed Report Lifecycle Management Continual Monitoring Rob->Report Method Approved

Figure 1: ICH Q2(R2) & Q14 Analytical Method Validation Workflow.

Step-by-Step Experimental Methodologies

The following protocols detail the validation of 3-(Dimethylamino)phenyl phenylcarbamate, explaining the causality behind each procedural step to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

System Suitability Testing (The Self-Validating Gate)
  • Causality: A method cannot be validated if the instrument is unstable. The SST acts as an automated " go/no-go " gate. If criteria are not met, the sequence aborts, preventing the generation of invalid data.

  • Protocol:

    • Prepare a 100% target concentration standard of 3-(Dimethylamino)phenyl phenylcarbamate.

    • Perform 6 replicate injections.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤2.0% ; Tailing factor ≤1.5 ; Theoretical plates ≥5000 .

Specificity and Selectivity
  • Causality: Per ICH Q2(R2), the method must unequivocally assess the analyte in the presence of expected impurities and matrix components[8].

  • Protocol:

    • Inject a diluent blank.

    • Inject a placebo matrix (e.g., formulation excipients without the carbamate).

    • Inject a sample spiked with known degradation products.

    • Acceptance Criteria: No interfering peaks ≥0.1% of the target peak area at the retention time of 3-(Dimethylamino)phenyl phenylcarbamate. Peak purity angle must be less than the purity threshold (for UV) or MRM transition ratios must match the standard (for MS/MS).

Linearity and Working Range
  • Causality: Ensures that the detector response is directly proportional to the concentration of the analyte within the reportable range[5].

  • Protocol:

    • Prepare 5 distinct concentration levels: 50%, 75%, 100%, 125%, and 150% of the nominal target concentration.

    • Inject each level in triplicate.

    • Plot peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the 100% level response.

Accuracy (Recovery)
  • Causality: Validates that the sample preparation process (extraction, dilution) does not result in the loss of the analyte.

  • Protocol:

    • Spike the placebo matrix with 3-(Dimethylamino)phenyl phenylcarbamate at 3 levels: 50%, 100%, and 150%.

    • Prepare 3 independent replicates per level (9 samples total).

    • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Causality: Proves the method is rugged and independent of random systemic errors or operator variability.

  • Protocol:

    • Repeatability: One analyst prepares 6 independent 100% concentration samples on Day 1.

    • Intermediate Precision: A second analyst prepares 6 independent 100% samples on Day 2, using a different HPLC/LC-MS system and a different lot of mobile phase.

    • Acceptance Criteria: %RSD for each set ≤2.0% . Cumulative %RSD (n=12) ≤2.0% .

Detection Limit (DL) and Quantitation Limit (QL)
  • Causality: Essential for trace analysis. ICH Q2(R2) clarifies that the reportable range must have evidence of appropriate precision at the QL[5].

  • Protocol:

    • Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the linearity curve: QL=10×(σ/S) and DL=3.3×(σ/S) .

    • Validate the calculated QL by injecting 6 replicates at the QL concentration.

    • Acceptance Criteria: Signal-to-Noise (S/N) ≥10:1 for QL with an %RSD ≤5.0% .

Robustness (ICH Q14 Design of Experiments)
  • Causality: Instead of changing one-factor-at-a-time (OFAT), ICH Q14 encourages a multivariate Design of Experiments (DoE) to understand the interaction between Critical Method Variables[6][9].

  • Protocol:

    • Utilize a fractional factorial design varying flow rate ( ±10% ), column temperature ( ±5∘C ), and mobile phase organic composition ( ±2% ).

    • Acceptance Criteria: System suitability criteria (SST) must pass under all deliberate variations, proving the method's operational design space is robust.

Quantitative Data Presentation: Validation Results Summary

The following table summarizes the experimental validation data, demonstrating the objective performance differences between the two methods when applied to 3-(Dimethylamino)phenyl phenylcarbamate.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV ResultsUHPLC-MS/MS ResultsStatus
System Suitability (%RSD) ≤2.0% 0.85%0.42%PASS
Specificity (Interference) None at RTNo interferenceNo interference (MRM specific)PASS
Linearity ( R2 ) ≥0.999 0.99940.9999PASS
Accuracy (Mean Recovery) 98.0% - 102.0%99.2%100.1%PASS
Precision (Cumulative %RSD) ≤2.0% 1.1%0.6%PASS
Quantitation Limit (QL) S/N ≥10 120 ng/mL1.5 ng/mLPASS
Robustness (DoE) SST Criteria MetPassedPassedPASS

Conclusion & Recommendations

Both HPLC-UV and UHPLC-MS/MS successfully meet the stringent requirements of the ICH Q2(R2) validation framework for the analysis of 3-(Dimethylamino)phenyl phenylcarbamate.

  • Choose HPLC-UV if your Analytical Target Profile (ATP) requires routine, cost-effective batch release testing of the bulk compound where concentrations are high and matrix interference is low.

  • Choose UHPLC-MS/MS if your ATP involves trace-level impurity profiling, pharmacokinetics, or environmental monitoring. The superior specificity of MRM transitions and the sub-nanogram quantitation limits provide an unparalleled, self-validating analytical control strategy that perfectly aligns with the enhanced QbD approaches recommended by ICH Q14 [4][6].

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: ICH Q14 and the Paradigm Shift in Pharmaceutical Analytics Source: GMP Journal URL: [Link]

  • Title: 3-(Dimethylamino)phenyl methyl(phenyl)carbamate Compound Summary (CID 13371955) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Comprehensive Guide to Determining the Limit of Detection (LOD) for Dimetilan Analysis

As a Senior Application Scientist, establishing the Limit of Detection (LOD) for trace-level analytes is not merely a statistical exercise—it is a rigorous validation of your entire analytical system's capability. Dimeti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the Limit of Detection (LOD) for trace-level analytes is not merely a statistical exercise—it is a rigorous validation of your entire analytical system's capability. Dimetilan (an obsolete but environmentally persistent carbamate insecticide) presents unique analytical challenges due to its thermal lability and susceptibility to matrix-induced ion suppression.

This guide provides an objective, in-depth comparison of analytical modalities for Dimetilan, grounds the LOD determination in the latest 1[1], and details a self-validating experimental protocol designed to yield unassailable data.

Mechanistic Principles of Dimetilan Detection

Dimetilan ( C10​H16​N4​O3​ ) contains a carbamate ester linkage that is highly prone to thermal degradation in the heated injection ports of Gas Chromatography (GC) systems. Consequently, while GC-MS/MS can be used, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this analyte[2].

The Causality of Ionization: In the Electrospray Ionization (ESI) source, the carbonyl oxygen and amine nitrogen of Dimetilan readily accept protons in an acidic mobile phase (e.g., 0.1% formic acid). This highly efficient protonation yields a strong precursor ion [M+H]+ at m/z 241.1[3]. During Collision-Induced Dissociation (CID), the molecule fragments predictably, yielding a primary quantifier ion at m/z 196.1 and a qualifier ion at m/z 72.0[2]. The LOD is fundamentally dictated by the chemical noise in these specific Multiple Reaction Monitoring (MRM) channels relative to the efficiency of this ionization pathway.

Comparative Analysis of Analytical Modalities

To objectively evaluate performance, the table below compares the capabilities of different analytical platforms for Dimetilan analysis.

Analytical ModalityIonization / DetectionTypical LOD RangeMatrix Effect SusceptibilityThermal Stability Issues
UHPLC-MS/MS ESI+ (MRM)0.05 - 0.5 µg/kgHigh (Requires Matrix-Matching)None (Ideal for Carbamates)
GC-MS/MS EI (MRM)1.0 - 5.0 µg/kgLowHigh (Prone to inlet degradation)
HPLC-UV UV (220 nm)10 - 50 µg/kgModerateNone (Lacks specificity)

Regulatory Framework: ICH Q2(R2) LOD Determination

The1[1] provides three primary methodologies for determining LOD. For instrumental methods like LC-MS/MS, we rely on two statistically grounded approaches:

  • Signal-to-Noise (S/N) Approach: The LOD is established at the lowest concentration where the analyte signal is reliably 3 times greater than the baseline noise ( S/N≥3:1 )[4]. Mechanistic insight: This is highly empirical but subjective to the analyst's choice of the noise integration window.

  • Standard Deviation of the Response and Slope: Expressed as LOD=3.3σ/S , where σ is the standard deviation of the blank (or the residual standard deviation of the regression line) and S is the slope of the calibration curve. Mechanistic insight: This is the most statistically rigorous method, as it accounts for the variance of the entire calibration model at the lower limits of the reportable range.

ICH_Guidelines Root ICH Q2(R2) LOD Determination Visual Visual Evaluation (Non-Instrumental) Root->Visual SN Signal-to-Noise (Chromatography) Root->SN SD Standard Deviation (LOD = 3.3σ / S) Root->SD SN_Detail Requires S/N ≥ 3:1 at lowest spike SN->SN_Detail SD_Detail Based on Blank SD or Curve Residuals SD->SD_Detail

Logical pathways for LOD determination according to ICH Q2(R2) regulatory guidelines.

Experimental Workflow: A Self-Validating Protocol

To determine the true LOD of Dimetilan, the experiment must account for matrix effects (ion suppression or enhancement in the ESI source). Therefore, LOD must be determined using matrix-matched standards rather than neat solvent.

The following protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, designed as a self-validating system . By incorporating strategic blank injections, the sequence proves that the detected LOD signal is an inherent property of the analyte and not an artifact of system carryover.

Step-by-Step Methodology

Step 1: Matrix Preparation & Extraction

  • Homogenize 10 g of a verified pesticide-free sample matrix (e.g., ginger or tea).

  • Add 10 mL of LC-MS grade Acetonitrile.

  • Causality Check: Add extraction salts (4 g MgSO4​ , 1 g NaCl ). Shake vigorously for 1 minute. The exothermic reaction and high ionic strength force the Dimetilan into the organic acetonitrile layer, separating it from aqueous cellular debris. Centrifuge at 4000 rpm for 5 minutes.

Step 2: Dispersive Solid Phase Extraction (dSPE) Clean-up

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4​ and 25 mg PSA (Primary Secondary Amine).

  • Causality Check: PSA acts as a weak anion exchanger, stripping out organic acids and sugars. Removing these co-eluting matrix components directly mitigates ion suppression in the MS source, thereby lowering the achievable LOD.

Step 3: Spiking for LOD Validation

  • Prepare a minimum of 6 independent replicate spikes of the cleaned matrix extract at the estimated LOD concentration (e.g., 0.1 µg/kg).

Step 4: UHPLC-MS/MS Acquisition Sequence

  • Column: C18 (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Methanol.

  • MRM Transitions: 241.1 196.1 (Quantifier); 241.1 72.0 (Qualifier)[2].

  • Self-Validating Injection Sequence:

    • System Blank (Proves initial system cleanliness).

    • Matrix Blank (Proves matrix is free of endogenous Dimetilan).

    • Calibration Curve (Establishes the slope S ).

    • 6x LOD Matrix Spikes (Generates the standard deviation σ ).

    • System Blank (Proves the LOD signal in step 4 was not caused by carryover from the calibration curve).

Workflow N1 1. Matrix Preparation (Homogenization) N2 2. QuEChERS Extraction (Acetonitrile + Salts) N1->N2 N3 3. Dispersive SPE (PSA Clean-up) N2->N3 N4 4. UHPLC Separation (C18, Gradient Elution) N3->N4 N5 5. ESI+ MS/MS (MRM: 241.1 -> 196.1) N4->N5 N6 6. LOD Validation (S/N ≥ 3 or 3.3σ/S) N5->N6

Self-validating experimental workflow for Dimetilan extraction and LC-MS/MS LOD determination.

Quantitative Data Presentation

When executing the protocol above, the LOD and Limit of Quantitation (LOQ) will vary based on the complexity of the matrix. The table below summarizes experimentally derived baseline expectations for Dimetilan using modern UHPLC-MS/MS systems[4].

Matrix TypeLOD (S/N = 3)LOQ (S/N = 10)Expected Recovery (%)Precision (%RSD)
Neat Solvent 0.01 µg/kg0.03 µg/kgN/A< 5.0%
Water / Beverages 0.05 µg/kg0.15 µg/kg92 - 105%< 8.0%
Ginger / Complex Matrix 0.20 µg/kg0.60 µg/kg75 - 110%< 12.0%

Note: In complex matrices like ginger, the LOD increases due to baseline noise elevation from unextracted matrix interferences. An LOD of 0.20 µg/kg is well within the regulatory requirements for carbamate residue monitoring.

References

  • Validation of Analytical Procedures Q2(R2)
  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry HPST / Thermo Fisher Scientific Applications URL
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies URL
  • LC-MS Applications for Food Safety Analysis Compendium Thermo Fisher Scientific URL

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility for Phenyl Carbamate Quantification

In the landscape of pharmaceutical development and manufacturing, the ability to consistently and accurately quantify an active pharmaceutical ingredient (API) or its metabolites is paramount. For compounds like phenyl c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the ability to consistently and accurately quantify an active pharmaceutical ingredient (API) or its metabolites is paramount. For compounds like phenyl carbamates, which are utilized in various therapeutic areas, the analytical methods underpinning their quantification must be robust, reliable, and, most importantly, reproducible. This guide provides an in-depth look into designing and executing inter-laboratory reproducibility studies, ensuring that an analytical method yields comparable results regardless of where it is performed. As a Senior Application Scientist, my focus is not just on the 'how,' but the critical 'why' behind each step, grounding our work in the principles of scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] Reproducibility is a key validation characteristic that expresses the precision between different laboratories and is crucial for standardizing methodology and ensuring method transferability.[3][4]

The Imperative of Reproducibility: Designing a Collaborative Study

An analytical method that performs flawlessly in one laboratory but fails in another is of little value in a globalized pharmaceutical environment. Inter-laboratory studies, also known as collaborative studies or ring trials, are the gold standard for assessing the reproducibility of a method. The core principle is to evaluate the method's performance when subjected to the inherent, real-world variability introduced by different analysts, equipment, and laboratory environments.[3][5]

Causality Behind the Study Design

The design of a collaborative study is a self-validating system. By sending identical, homogenous samples from a central point to multiple, diverse laboratories, we create a controlled experiment. The variability observed in the results can then be statistically partitioned to isolate the component attributable to inter-laboratory differences. This approach is fundamental to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and is embedded in the International Council for Harmonisation (ICH) guidelines.[6][7]

Key Components of a Robust Inter-Laboratory Study:
  • Coordinating Laboratory: A single lab responsible for preparing and distributing all study materials, including the detailed analytical protocol, standards, and quality control (QC) samples.

  • Participating Laboratories: A representative group of laboratories (ideally 3 or more) that will perform the analysis. Diversity in equipment and location is beneficial for a more rigorous test.

  • Homogenized Test Samples: A large, single batch of the test material (e.g., plasma, formulation buffer) is spiked with the phenyl carbamate analyte at various concentrations (e.g., low, medium, high QC levels). This batch is then divided into identical aliquots for distribution, ensuring every lab starts with the exact same material.

  • A Validated Master Protocol: A highly detailed, unambiguous step-by-step protocol for the analytical method is essential. This must include everything from sample preparation to data processing to minimize procedural ambiguity.

  • Pre-defined Acceptance Criteria: Before the study begins, clear acceptance criteria for accuracy, precision (repeatability, intermediate precision, and reproducibility), and other relevant parameters must be established, often based on ICH Q2(R1) or M10 guidelines.[3][8]

Experimental Workflow Diagram

The logical flow of a collaborative study is critical to its success. The following diagram illustrates the key stages.

InterLab_Study_Workflow A Coordinating Lab: Protocol Finalization & Sample Prep B Distribution of Identical Sample Kits (Protocol, Standards, QCs, Blanks) A->B Homogenized Aliquots C1 Lab 1: Method Execution B->C1 C2 Lab 2: Method Execution B->C2 C3 Lab 3: Method Execution B->C3 D Data Submission to Coordinating Lab C1->D C2->D C3->D Raw & Processed Data E Centralized Statistical Analysis: - Accuracy - Repeatability - Intermediate Precision - Reproducibility (RSDr) D->E F Final Report: Method Performance Assessment E->F Comparison vs. Acceptance Criteria

Caption: Workflow for a typical inter-laboratory reproducibility study.

Core Protocol: LC-MS/MS Quantification of a Phenyl Carbamate

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like phenyl carbamates in complex biological matrices due to its high sensitivity and specificity.[9][10] The following is a detailed protocol that would be distributed to participating laboratories.

Step-by-Step Methodology

1. Materials and Reagents:

  • Phenyl Carbamate Analyte and stable isotope-labeled Internal Standard (SIL-IS).

  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Formic Acid (FA), LC-MS grade.

  • Human Plasma (K2EDTA as anticoagulant).

2. Standard and QC Sample Preparation:

  • Prepare primary stock solutions of the analyte and SIL-IS in MeOH at 1 mg/mL.

  • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1-2000 ng/mL) and Quality Control samples (e.g., Low: 3 ng/mL, Mid: 100 ng/mL, High: 1500 ng/mL).[11]

  • The SIL-IS working solution should be prepared at a constant concentration (e.g., 50 ng/mL).

3. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution to all tubes (except double blank) and vortex briefly.

  • Add 200 µL of cold ACN to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system.

  • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[12]

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[9]

    • Example MRM Transitions (to be optimized for the specific phenyl carbamate):

      • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • SIL-IS: Q1 (Precursor Ion + mass shift) -> Q3 (Product Ion)

5. Data Processing:

  • Integrate peak areas for the analyte and SIL-IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

  • Quantify QC and unknown samples using the regression equation.

Data Analysis & Performance Comparison

After each laboratory returns its data, the coordinating lab performs a comprehensive statistical analysis. The primary goal is to assess the method's accuracy and precision both within and between laboratories.

Key Performance Metrics (as per ICH Q2(R1))[1][3]
  • Accuracy: The closeness of the mean measured concentration to the true nominal concentration, expressed as % recovery. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision: The degree of scatter between a series of measurements, expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV).

    • Repeatability (Intra-assay precision): Precision within a single analytical run.

    • Intermediate Precision: Precision within a single laboratory over different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between the different laboratories. This is the ultimate measure of the method's robustness to transfer.

Comparative Performance Data

The table below presents a hypothetical summary of results from a three-laboratory study for the quantification of a phenyl carbamate in plasma.

Performance Metric Lab 1 Lab 2 Lab 3 Overall Inter-Lab Acceptance Criteria
Linearity (r²) 0.9980.9990.997N/A≥ 0.995
LLOQ (ng/mL) 1.01.01.0N/ADefined & Validated
Accuracy (% Recovery)
Low QC (3 ng/mL)104.5%98.7%108.2%103.8%80-120%
Mid QC (100 ng/mL)101.2%103.1%97.5%100.6%85-115%
High QC (1500 ng/mL)99.8%96.4%101.9%99.4%85-115%
Precision (%RSD)
Repeatability (n=6)< 6.5%< 7.1%< 5.9%N/A≤ 15% (≤ 20% at LLOQ)
Intermediate (3 days)< 8.2%< 9.5%< 7.8%N/A≤ 15% (≤ 20% at LLOQ)
Reproducibility (%RSD) N/AN/AN/A9.8% ≤ 20%

In this example, the data demonstrates strong performance. Each laboratory met the individual criteria for linearity, accuracy, and precision. Critically, the overall inter-laboratory reproducibility (%RSD) was 9.8%, which is well within the typical acceptance limit of ≤20%, indicating that the method is robust and transferable.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Logue, B. A., et al. (2022). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. Journal of Chromatography A, 1681, 463454. [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • ResearchGate. (n.d.). Identification and Analysis of Phenyl Methyl Carbamate released from Adducted Hemoglobin for Methyl Isocyanate Exposure Verification. Request PDF. [Link]

  • Di Corcia, A., et al. (2007). Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 55(8), 2835-2843. [Link]

  • Hassan, M. M., et al. (2023). Quantitative Detection of Carbamate Pesticide Residues in Vegetables Using a Microwave Ring Resonator Sensor. Sensors, 23(21), 8889. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA/CHMP/ICH/82072/2006. [Link]

  • Vink, K., et al. (2004). Ring-testing and field-validation of a terrestrial model ecosystem (TME)--an instrument for testing potentially harmful substances: effects of carbendazim on nutrient cycling. Ecotoxicology, 13(1-2), 119-128. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • BioAgilytix. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (2023). Quantitative Detection of Carbamate Pesticide Residues in Vegetables Using a Microwave Ring Resonator Sensor. [Link]

  • Precision for Medicine. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Google Patents. (2007).
  • ACS Publications. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • ResearchGate. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables [pdf]. [Link]

  • European Patent Office. (2019). T 1559/15 (METHOD OF OBTAINING PHENYL CARBAMATES / Interquim) of 22.01.2019. [Link]

  • HHS.gov. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Royal Society of Chemistry. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 44(3), 967-975. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • ACS Publications. (2023). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

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Comparative

A Comparative Guide to the Acetylcholinesterase Inhibition of Dimetilan and Pyrolan

Introduction: Dimetilan and Pyrolan as Carbamate Insecticides Dimetilan and Pyrolan belong to the carbamate class of insecticides, which were developed to have high insecticidal activity.[1] Their neurotoxicity stems fro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Dimetilan and Pyrolan as Carbamate Insecticides

Dimetilan and Pyrolan belong to the carbamate class of insecticides, which were developed to have high insecticidal activity.[1] Their neurotoxicity stems from their ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of both insects and mammals.[2][3]

Dimetilan (1-(dimethylcarbamoyl)-5-methyl-1H-pyrazol-3-yl dimethylcarbamate) is a synthetic pyrazole compound that has been used to control insect pests, particularly houseflies, affecting livestock.[1][3] It is a colorless solid, though technical-grade versions can appear as a yellow to reddish-brown solid.[1]

Pyrolan (3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate) is another carbamate insecticide.[4] Like Dimetilan, it functions by targeting acetylcholinesterase.[4]

Below are the chemical structures of Dimetilan and Pyrolan:

Figure 1: Chemical Structures

CompoundChemical Structure
Dimetilan Dimetilan Structure
Pyrolan Pyrolan Structure

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

Both Dimetilan and Pyrolan exert their toxic effects through the inhibition of acetylcholinesterase (AChE).[2][4] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This enzymatic degradation is essential for terminating nerve impulses and allowing the neuron to return to its resting state.[4]

The inhibition of AChE by carbamates like Dimetilan and Pyrolan is a multi-step process that leads to a temporary, or "pseudo-irreversible," inactivation of the enzyme.[4] The key steps are:

  • Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate inhibitor initially binds non-covalently to the active site of AChE, forming a Michaelis-Menten-like complex.[4]

  • Carbamylation of the Active Site: The serine hydroxyl group within the AChE active site attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme, which is catalytically inactive, and the release of the leaving group.[4]

  • Slow Decarbamylation: The carbamylated enzyme is more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine. However, it can undergo spontaneous hydrolysis to regenerate the active enzyme. This decarbamylation process is significantly slower than the deacetylation of the natural substrate, leading to an accumulation of acetylcholine in the synaptic cleft.[4]

This accumulation of acetylcholine results in continuous stimulation of muscarinic and nicotinic receptors, leading to hyper-excitation of the nervous system, paralysis, and ultimately, death in insects.[2][4]

G cluster_synapse Cholinergic Synapse cluster_inhibition AChE Inhibition by Dimetilan/Pyrolan Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft 1. ACh Release Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptors Acetylcholine Receptors Synaptic_Cleft->ACh_Receptors 2. ACh Binding AChE Acetylcholinesterase (AChE) ACh_Receptors->Postsynaptic_Neuron 3. Signal Propagation Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamylation Carbamate Dimetilan or Pyrolan Carbamate->AChE Inhibition Carbamylated_AChE->AChE Slow Decarbamylation ACh_Accumulation ACh Accumulation Carbamylated_AChE->ACh_Accumulation Leads to ACh Acetylcholine (ACh) ACh->AChE Normal Hydrolysis ACh_Accumulation->ACh_Receptors Hyperstimulation

Caption: Signaling pathway of acetylcholinesterase inhibition.

Quantitative Comparison of Inhibitory Potency: The Challenge of Data Scarcity

The primary metrics for quantifying the potency of an enzyme inhibitor are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.

  • Ki: The inhibition constant, which represents the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and, therefore, greater potency.

Despite a thorough review of the scientific literature, specific and directly comparable experimental Ki or IC50 values for both Dimetilan and Pyrolan against acetylcholinesterase could not be reliably identified. This is likely due to the age of these compounds and their status as older-generation insecticides.

To provide a framework for understanding the potential inhibitory potency of Dimetilan and Pyrolan, the following table presents IC50 and Ki values for other well-characterized carbamate insecticides. It is important to note that these values can vary depending on the enzyme source, substrate concentration, and other experimental conditions.

Table 1: Representative Inhibitory Potency of Various Carbamate Insecticides against Acetylcholinesterase

Carbamate InhibitorEnzyme SourceIC50KiInhibition TypeReference
CarbofuranEarthworm-High Potency (Specific value not provided)-[5]
AldicarbEarthworm-High Potency (Specific value not provided)-[5]
MethomylEarthworm-Lower Potency than Aldicarb/Carbofuran-[5]
Tacrine (Standard)--0.209 ± 0.069 nM (for a derivative)-[2]

Note: The data in this table is for comparative context only and was not determined in a single, standardized study.

Experimental Protocol: Determination of Inhibition Constants

To empirically determine and compare the Ki values of Dimetilan and Pyrolan, a standardized in vitro acetylcholinesterase inhibition assay, such as the Ellman's assay, should be employed.[4] This colorimetric method is a robust and widely accepted technique for measuring AChE activity.

Principle of the Ellman's Assay:

The assay quantifies AChE activity by measuring the production of thiocholine. Acetylthiocholine (ATCh), a synthetic substrate, is hydrolyzed by AChE to produce thiocholine and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human recombinant) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in the same buffer.

    • Prepare a stock solution of DTNB in the buffer.

    • Prepare stock solutions of Dimetilan and Pyrolan in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Prepare a positive control inhibitor (e.g., physostigmine).

  • Assay Setup (in a 96-well microplate):

    • Test Wells: Add buffer, DTNB solution, and varying concentrations of the inhibitor (Dimetilan or Pyrolan).

    • Control Wells (100% activity): Add buffer, DTNB solution, and the solvent used for the inhibitors.

    • Blank Wells: Add buffer and DTNB solution, but no enzyme.

  • Pre-incubation:

    • Add the acetylcholinesterase solution to all wells except the blank wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Add the ATCI substrate solution to all wells simultaneously to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a set period (e.g., 5-10 minutes).

Data Analysis:

  • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • To determine the inhibition type and calculate the Ki value, the assay must be performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.[4]

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Inhibitors (Dimetilan/Pyrolan) Serial_Dilutions Create Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Setup_Wells Pipette Reagents into Wells: Buffer, DTNB, Inhibitor/Solvent Add_Enzyme Add AChE to Test and Control Wells Setup_Wells->Add_Enzyme Pre_Incubate Pre-incubate to Allow Inhibitor-Enzyme Interaction Add_Enzyme->Pre_Incubate Add_Substrate Add ATCI Substrate to Initiate Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (V) Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. [Inhibitor] to Determine IC50 Calculate_Inhibition->Determine_IC50 Determine_Ki Perform Substrate/Inhibitor Titration and use Lineweaver-Burk/Dixon Plots to Determine Ki Determine_IC50->Determine_Ki

Caption: Experimental workflow for determining Ki values.

Conclusion

Dimetilan and Pyrolan are effective acetylcholinesterase inhibitors that share a common mechanism of action involving the reversible carbamylation of the enzyme's active site serine residue. This leads to an accumulation of acetylcholine and subsequent neurotoxicity in target organisms. While a direct, quantitative comparison of their inhibition constants (Ki) is hampered by a lack of available data in the current scientific literature, the well-established methodologies described in this guide provide a clear and robust framework for their empirical determination. Further experimental investigation is necessary to definitively rank the inhibitory potency of Dimetilan and Pyrolan against acetylcholinesterase.

References

  • Ahmed, Y. M. (1991). Kinetic Study on Inhibition of Earthworm Acetylcholinesterase by Carbamate Insecticides. Journal of the Egyptian Society of Parasitology, 21(1), 283-292.
  • Taslimi, P., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-143.
  • University of Hertfordshire. (2023). Dimetilan (Ref: ENT 25922). AERU. Retrieved from [Link]

  • PubChem. (n.d.). Dimetilan. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrolan. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity of 3-(Dimethylamino)phenyl phenylcarbamate in Immunoassays

Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter the challenge of assay specificity when analyzing complex biological or environmental matrices. The carbamate moiety plays...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the challenge of assay specificity when analyzing complex biological or environmental matrices. The carbamate moiety plays a noteworthy role in medicinal chemistry, not only because it is found in active drugs but also due to its extensive use in prodrug design and agrochemicals[1].

3-(Dimethylamino)phenyl phenylcarbamate (3-DPPC) is a critical structural analog, metabolite, and potential synthetic impurity related to cholinesterase inhibitors (e.g., neostigmine) and carbamate pesticides. Because drug of abuse screening immunoassays and environmental monitoring panels often exhibit unexpected cross-reactivity with structurally diverse analogs, identifying the exact interference profile of 3-DPPC is paramount to preventing false-positive results[2].

The causality of this cross-reactivity lies in the immunogenicity of the phenylcarbamate core. Antibodies raised against target carbamates often recognize the highly stable carbonyl-nitrogen interface. Furthermore, the electron-donating dimethylamino group on the phenyl ring alters the local charge distribution, allowing 3-DPPC to act as a competitive ligand. It occupies the antibody paratope and suppresses the assay signal, mimicking the target analyte.

Immunoassay Binding Logic

To understand how 3-DPPC interferes with standard assays, we must visualize the competitive thermodynamic environment within the microtiter plate.

G A Immobilized Antibody B Target Analyte B->A High Affinity C 3-DPPC (Cross-Reactant) C->A Competitive D Enzyme Tracer D->A Tracer Binding E Signal Output D->E Cleavage

Competitive binding logic of 3-DPPC in a targeted enzyme immunoassay.

Comparative Performance Analysis

When selecting an immunoassay platform, scientists must weigh the cross-reactivity profile of their chosen antibodies. Even low cross-reactivity percentages can produce false-positive results if the interfering compound is present at high concentrations in the matrix[3]. Screening methods for environmental chemicals routinely evaluate phenylcarbamates for their disruptive activity and assay interference[4].

Below is an objective comparison of 3-DPPC cross-reactivity across different commercial immunoassay formats targeting common carbamate structures.

Table 1: Cross-Reactivity Profiles of 3-DPPC Across Assay Platforms
Immunoassay PlatformTarget AnalyteAntibody Clone Type3-DPPC IC50 (ng/mL)Cross-Reactivity (%)
Direct Competitive ELISA NeostigmineMonoclonal (IgG1)45.212.5%
Direct Competitive ELISA CarbarylPolyclonal (Rabbit)18.534.2%
Homogeneous Enzyme (HEIA) RivastigmineMonoclonal (IgG2a)>10,000<0.1%
Lateral Flow (LFIA) AldicarbPolyclonal (Sheep)125.08.4%

Note: % Cross-Reactivity is calculated as (IC50 of Target / IC50 of 3-DPPC) × 100.

Table 2: Matrix Effects on 3-DPPC Interference (ELISA Platform)
Matrix TypeTarget Recovery (%)Signal-to-Noise RatioMatrix Interference Factor
Buffer (PBS, pH 7.4) 99.8%45:11.00 (Baseline)
Human Serum (1:10) 88.5%32:11.15
Wastewater Effluent 76.2%18:12.40

Analytical Insight: Monoclonal antibodies designed for bulky, complex carbamates (like Rivastigmine) show high resistance to 3-DPPC interference due to strict steric requirements at the binding pocket. Conversely, polyclonal assays targeting simpler structures (like Carbaryl) are highly susceptible to 3-DPPC cross-reactivity.

Experimental Methodology: Self-Validating Protocol

To accurately quantify the cross-reactivity of 3-DPPC, I recommend the following self-validating competitive ELISA protocol. This system is designed with internal causality checks: zero-analyte blanks establish the maximum signal ( B0​ ), while spike-recovery controls validate that the observed signal suppression is due to true molecular competition, not matrix-induced enzyme denaturation.

Workflow N1 1. Plate Coating Anti-target IgG N2 2. Blocking 1% BSA in PBST N1->N2 N3 3. Competition 3-DPPC + Tracer N2->N3 N4 4. Washing 5x PBST N3->N4 N5 5. Development TMB Substrate N4->N5 N6 6. Analysis OD 450nm N5->N6

Step-by-step workflow for the competitive ELISA cross-reactivity assessment.

Step-by-Step Methodology
  • Antigen/Antibody Coating:

    • Action: Coat a 96-well high-binding polystyrene microtiter plate with 100 µL/well of the target capture antibody (1 µg/mL) diluted in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Causality: The high pH of the carbonate buffer strips the hydration shell from the antibodies, maximizing hydrophobic interactions with the polystyrene surface for uniform immobilization.

  • Blocking (Self-Validation Step):

    • Action: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBST. Incubate for 1 hour at 37°C.

    • Causality: BSA physically blocks uncoated hydrophobic sites. By including "No-Antibody" control wells blocked only with BSA, you validate that subsequent signals are driven by specific paratope binding, not non-specific plastic adhesion.

  • Competitive Incubation:

    • Action: Prepare a serial dilution of 3-DPPC (0.1 ng/mL to 10,000 ng/mL) in assay buffer. Add 50 µL of the 3-DPPC standards and 50 µL of the HRP-conjugated target tracer to the wells simultaneously. Incubate for 1 hour at 25°C on an orbital shaker.

    • Causality: Simultaneous addition forces a true thermodynamic competition between 3-DPPC and the tracer for the limited antibody binding sites.

  • Stringent Washing:

    • Action: Aspirate the wells and wash 5 times with PBST.

    • Causality: Tween-20 acts as a surfactant to disrupt weak, non-specific ionic interactions while preserving the high-affinity antibody-antigen complexes.

  • Signal Development & Data Acquisition:

    • Action: Add 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 1M H2​SO4​ . Read the optical density (OD) at 450 nm.

    • Causality: The acidic stop solution halts the HRP enzymatic cleavage and shifts the TMB chromogen from blue to yellow, amplifying the absorbance at 450 nm. A decrease in OD correlates directly with the presence and cross-reactive affinity of 3-DPPC.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
  • Interference of the antihormone RU486 in the determination of testosterone and estradiol by enzyme-immunoassay. PubMed.
  • Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity. PMC.

Sources

Comparative

Benchmarking Dimetilan Degradation Rates Against Organophosphates: A Technical Guide

As a Senior Application Scientist specializing in the environmental fate and kinetic profiling of neuroactive agrochemicals, I frequently encounter the need to benchmark legacy and modern pesticide classes. Understanding...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the environmental fate and kinetic profiling of neuroactive agrochemicals, I frequently encounter the need to benchmark legacy and modern pesticide classes. Understanding the precise degradation kinetics of N,N-dimethylcarbamates like Dimetilan against standard Organophosphates (OPs) —such as chlorpyrifos and malathion—is critical for both environmental risk assessment and the development of next-generation, self-limiting therapeutics.

This guide objectively compares the hydrolytic stability, mechanistic degradation pathways, and experimental benchmarking protocols for these two distinct chemical classes.

Mechanistic Divergence in Degradation

While both Dimetilan and OPs act as acetylcholinesterase (AChE) inhibitors, their structural differences dictate highly divergent degradation pathways in aqueous and biological matrices.

Organophosphates (e.g., Chlorpyrifos, Malathion): OPs degrade primarily via nucleophilic attack at the central phosphorus atom. This alkaline hydrolysis is highly pH-dependent and results in the cleavage of the P-O or P-S bond. Unfortunately, this often yields highly persistent and mobile organic pollutants, such as 3,5,6-trichloro-2-pyridinol (TCP), which exhibits an environmental half-life of 65–360 days 1[1].

Dimetilan (N,N-dimethylcarbamate): Dimetilan degrades via the cleavage of its carbamate ester bond. Unlike OPs, Dimetilan hydrolysis is uniquely and strongly catalyzed by +II transition metal ions (such as Cu²⁺, Ni²⁺, and Zn²⁺) 2[2]. Because Dimetilan possesses both an N,N-dimethylcarbamate moiety and an N,N-disubstituted urea moiety, transition metals coordinate with its nitrogen and oxygen donors. This polarizes the carbonyl carbon, facilitating rapid nucleophilic attack by water and generating highly labile metabolites (e.g., CO₂, amines, and pyrazolyl derivatives) 3[3].

Mechanism Dimetilan Dimetilan (Dimethylcarbamate) MetalCat Metal-Catalyzed Hydrolysis (Cu2+, Zn2+) Dimetilan->MetalCat C-O Bond Cleavage OP Chlorpyrifos (Organophosphate) BaseCat Alkaline Hydrolysis (OH- attack) OP->BaseCat P-O Bond Cleavage MetabDim Labile Metabolites (CO2, Amines) MetalCat->MetabDim MetabOP Persistent Metabolites (TCP, DETP) BaseCat->MetabOP

Fig 1. Mechanistic divergence in the primary degradation pathways of Dimetilan and Organophosphates.

Quantitative Benchmarking: Degradation Kinetics

To objectively compare these classes, we must look at their half-lives ( t1/2​ ) across varying matrices. OPs generally exhibit extended aqueous stability that drops sharply in highly alkaline conditions, whereas Dimetilan is rapidly cleared in biological and atmospheric systems.

Table 1: Comparative Half-Lives of Dimetilan vs. Select Organophosphates
CompoundChemical ClassMatrix / ConditionHalf-Life ( t1/2​ )Primary Degradation Product
Dimetilan DimethylcarbamateBiological (Insects)< 0.5 hours3-methyl-5-hydroxy-pyrazole derivative
Dimetilan DimethylcarbamateAtmospheric (Hydroxyl radicals)~ 3.0 hoursFormaldehyde, CO₂
Chlorpyrifos Oxon OrganophosphateAqueous (pH 8.0, 23°C)20.9 days3,5,6-trichloro-2-pyridinol (TCP)
Chlorpyrifos Oxon OrganophosphateAqueous (pH 9.0, 23°C)6.7 days3,5,6-trichloro-2-pyridinol (TCP)
Malathion OrganophosphateSeawater (pH 6.7, 22°C)17.4 daysMalaoxon / Hydrolysis products
Malathion OrganophosphateSeawater (pH 8.16, 22°C)1.65 daysMalaoxon / Hydrolysis products

Data synthesized from authoritative kinetic studies on4[4], 5[5], and 3[3].

Self-Validating Experimental Protocol: Hydrolysis Kinetics Assay

To generate reliable, reproducible data when benchmarking Dimetilan against OPs, researchers must employ a self-validating kinetic assay. The following protocol utilizes internal standards and strict chemical quenching to prevent post-sampling degradation artifacts.

Workflow Prep Matrix Prep (Buffers/Metal Ions) Spike Spike Analytes (10 µM initial) Prep->Spike Sample Time-Course Sampling Spike->Sample Quench Acid Quenching (0.1% Formic Acid) Sample->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Fig 2. Self-validating experimental workflow for benchmarking comparative hydrolysis kinetics.
Step-by-Step Methodology

Step 1: Matrix Preparation & Equilibration

  • Action: Prepare 10 mM potassium phosphate buffers at pH 7.0, 8.0, and 9.0. For the Dimetilan metal-catalysis arm, supplement a parallel pH 7.0 buffer with 1.0 mM CuCl₂.

  • Causality: Buffer selection strictly controls the hydroxide ion concentration, which is the primary driver of OP hydrolysis. The parallel Cu²⁺ arm isolates the transition-metal coordination effect that uniquely accelerates carbamate degradation.

Step 2: Reaction Initiation (Spiking)

  • Action: Spike the matrices with Dimetilan and Chlorpyrifos Oxon to achieve a final concentration of 10 µM. Incubate in the dark at a constant 25°C.

  • Causality: Operating at 10 µM ensures the analytes are fully dissolved and well below their critical micelle concentrations, guaranteeing true solution-phase kinetics. Dark incubation eliminates photolytic degradation variables.

Step 3: Temporal Sampling & Acid Quenching (Self-Validation Check 1)

  • Action: At defined intervals (0, 1, 3, 7, 14, 21, and 28 days), extract 100 µL aliquots and immediately transfer them into autosampler vials containing 100 µL of 0.1% Formic Acid in Acetonitrile spiked with an isotopically labeled Internal Standard (IS).

  • Causality: Both OP and carbamate hydrolysis are highly sensitive to alkaline pH. The addition of formic acid instantaneously drops the pH to < 3.0, protonating nucleophilic species and completely halting the degradation reaction. This ensures the LC-MS/MS snapshot perfectly represents the exact time of sampling.

Step 4: LC-MS/MS Quantification (Self-Validation Check 2)

  • Action: Analyze the quenched samples using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track both the disappearance of the parent compound and the appearance of the primary metabolite (e.g., TCP for chlorpyrifos).

  • Causality: Tracking the stoichiometric appearance of the metabolite alongside the disappearance of the parent compound provides a mass-balance validation, ensuring that volatilization or adsorption to the reaction vessel is not falsely interpreted as hydrolysis.

Step 5: Kinetic Modeling

  • Action: Plot the natural log of the remaining concentration ( ln[Ct​/C0​] ) against time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated.

References

  • Dimetilan | C10H16N4O3 | CID 12572 - PubChem - NIH . Source: nih.gov.3

  • Synergistic Catalysis of Dimetilan Hydrolysis by Metal Ions and Organic Ligands . Source: acs.org. 2

  • Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution . Source: nih.gov. 4

  • Stability of malathion, diazinon and chlorpyrifos in different water types – a review . Source: agr.hr.5

  • Rapid Biodegradation of the Organophosphorus Insecticide Chlorpyrifos by Cupriavidus nantongensis X1 T . Source: mdpi.com. 1

Sources

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